3-(Ethoxycarbonyl)but-3-enoic Acid: Structural Dynamics, Synthetic Utility, and Therapeutic Potential
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Summary In the landscape of modern organic synthesis and drug discove...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper & Application Guide
Executive Summary
In the landscape of modern organic synthesis and drug discovery, the strategic selection of building blocks dictates the efficiency, scalability, and biological efficacy of the final active pharmaceutical ingredient (API). 3-(Ethoxycarbonyl)but-3-enoic acid (CAS: 3377-29-5), also known as ethyl hydrogen itaconate, represents a highly versatile, desymmetrized bifunctional molecule. This whitepaper explores its physiochemical properties, its critical role as an advanced intermediate in the synthesis of the potassium-competitive acid blocker (P-CAB) Tegoprazan, and its emerging applications in immunometabolism and oncology.
Structural Architecture: The Power of Desymmetrization
At its core, 3-(ethoxycarbonyl)but-3-enoic acid is a monoethyl ester of itaconic acid. Native itaconic acid is a highly polar, symmetrical-like diacid that presents significant challenges in regioselective transformations and cellular permeability.
By selectively esterifying the conjugated carboxyl group (attached to the
sp2
hybridized carbon), the molecule achieves orthogonal reactivity . The free aliphatic carboxylic acid can undergo standard coupling or decarboxylative reactions, while the
α,β
-unsaturated ester serves as a potent Michael acceptor and dienophile. This structural desymmetrization increases the molecule's lipophilicity (XLogP3 of 0.5), making it highly suitable for both complex API synthesis and cell-based biological assays [1].
Quantitative Physiochemical Profile
The following data summarizes the critical parameters necessary for handling, storage, and reaction planning [1].
Parameter
Value
Analytical / Predictive Method
IUPAC Name
3-(Ethoxycarbonyl)but-3-enoic acid
Computed via Lexichem TK 2.7.0
CAS Registry Number
3377-29-5
Chemical Abstracts Service
Molecular Formula
C
7
H
10
O
4
Elemental Analysis
Molecular Weight
158.15 g/mol
Mass Spectrometry
Topological Polar Surface Area
63.6 Ų
2D Structure Computation
Lipophilicity (XLogP3)
0.5
Predictive Partition Coefficient
Physical Appearance
Orange Oil to Pale Yellow Liquid
Visual Inspection at 25°C
Synthetic Utility: Advanced Intermediates in API Manufacturing
The most prominent industrial application of 3-(ethoxycarbonyl)but-3-enoic acid is its role as a direct precursor in the synthesis of Tegoprazan , a novel therapy for gastroesophageal reflux disease (GERD). The molecule is coupled with an imidazole derivative to form (E)-4-(1-benzyl-2-methyl-1H-imidazol-5-yl)-3-(ethoxycarbonyl)but-3-enoic acid, a structurally complex heterocyclic intermediate [2].
The defined (E)-configuration of the double bond is non-negotiable; it ensures the precise spatial arrangement required for the downstream cyclization and eventual binding of the Tegoprazan pharmacophore to the H
+
/K
+
-ATPase enzyme.
Synthetic workflow of Tegoprazan API utilizing 3-(ethoxycarbonyl)but-3-enoic acid.
To achieve the stringent purity and stereochemical requirements of pharmaceutical manufacturing, the condensation reaction must be tightly controlled. The following protocol details a self-validating Stobbe-type condensation optimized for yield and (E)-selectivity.
Enolate Generation: Dissolve 3-(ethoxycarbonyl)but-3-enoic acid in anhydrous THF under a strict nitrogen atmosphere. Cool the reactor to 0°C.
Causality: Nitrogen prevents the oxidative degradation of the aldehyde. Cooling to 0°C tightly controls the exothermic deprotonation, preventing undesired self-condensation of the ester.
Base Addition: Add t-BuOK portion-wise over 15 minutes.
Causality:t-BuOK is a sterically hindered, non-nucleophilic base. It selectively deprotonates the active methylene group without attacking the ethoxycarbonyl ester—a common side reaction (saponification) when using smaller bases like NaOH. 2.5 equivalents are required because the first equivalent is consumed by deprotonating the free carboxylic acid.
Aldehyde Coupling: Slowly introduce a THF solution of 1-benzyl-2-methyl-1H-imidazole-5-carbaldehyde. Allow the reaction to naturally warm to room temperature and stir for 4 hours.
Causality: Gradual warming allows the kinetically formed intermediate to equilibrate to the thermodynamically more stable (E)-isomer, which minimizes steric hindrance between the bulky imidazole ring and the ethoxycarbonyl group.
In-Process Control (IPC) & Self-Validation: Withdraw a 50 µL aliquot, quench with dilute acetic acid, and analyze via HPLC (UV 254 nm). The system validates completion when the aldehyde peak area is <2% relative to the product. If >2%, continue stirring. This prevents premature quenching, which would lead to a difficult-to-separate mixture of starting material and product.
Quenching and Precipitation: Quench the reaction with ice water and acidify to pH 3.5 using 1M HCl.
Causality: Precise acidification protonates the free carboxylate group. This drastically reduces the molecule's aqueous solubility, inducing the precipitation of the product as an off-white solid while leaving unreacted starting materials and inorganic salts dissolved in the aqueous layer.
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum at 45°C to a constant weight.
Immunometabolic Reprogramming: A New Therapeutic Frontier
Beyond traditional organic synthesis, 3-(ethoxycarbonyl)but-3-enoic acid is gaining significant traction in the field of immunometabolism. Native itaconate is a crucial metabolite produced by macrophages during inflammation, but its high polarity prevents it from crossing lipid bilayers in in vitro or in vivo models.
As a monoethyl ester, 3-(ethoxycarbonyl)but-3-enoic acid acts as a cell-permeable itaconate surrogate . Recent patent literature highlights its efficacy in treating diseases associated with hyper-inflammation and cancer [3].
Mechanism of Action
Once inside the cell, the
α,β
-unsaturated ester acts as an electrophile. It undergoes a Michael addition with specific cysteine residues (notably Cys151) on the KEAP1 protein. This alkylation induces a conformational change that prevents the ubiquitination and degradation of Nrf2 . Consequently, Nrf2 translocates to the nucleus and binds to Antioxidant Response Elements (ARE), triggering a massive anti-inflammatory and antioxidant genetic response. Simultaneously, the structural similarity of the molecule to succinate allows it to competitively inhibit Succinate Dehydrogenase (SDH) , reprogramming the Krebs cycle and suppressing pro-inflammatory cytokine release (e.g., IL-1β, IL-6) [3].
Dual immunometabolic mechanism of itaconate derivatives via KEAP1/Nrf2 and SDH pathways.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 14919314, 3-(Ethoxycarbonyl)but-3-enoic acid." PubChem,[Link]
O'Neill, L. A. J., et al. "Methods and compositions for the treatment of diseases associated with cancer, inflammation, or immune response." U.S.
Exploratory
1H and 13C NMR chemical shifts of 3-(Ethoxycarbonyl)but-3-enoic acid
Executive Summary & Molecular Context In the rapidly expanding field of immunometabolism and synthetic polymer chemistry, itaconate derivatives have emerged as critical electrophilic modulators and versatile building blo...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Molecular Context
In the rapidly expanding field of immunometabolism and synthetic polymer chemistry, itaconate derivatives have emerged as critical electrophilic modulators and versatile building blocks [1]. As a Senior Application Scientist operating out of our analytical facility in Taiwan, I frequently encounter a pervasive analytical pitfall: the misidentification of itaconate regioisomers.
The molecule 3-(ethoxycarbonyl)but-3-enoic acid (commonly referred to as 1-ethyl itaconate or 1-EI ) is the monoethyl ester of itaconic acid where the esterification occurs at the conjugated carboxyl group. Its regioisomer, 4-ethyl itaconate (4-EI), features the ester at the non-conjugated position. This structural nuance is not merely academic; it fundamentally dictates the molecule's bioactivity. For instance, 1-EI possesses sufficient electrophilicity to inhibit IκBζ induction and activate the Nrf2 antioxidant pathway, whereas 4-EI is largely inactive in these specific inflammatory axes due to altered Michael acceptor reactivity [1, 3].
This whitepaper establishes a self-validating analytical framework to unequivocally characterize 3-(ethoxycarbonyl)but-3-enoic acid using high-resolution 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, ensuring absolute scientific integrity in your synthetic or drug development workflows.
Part 1: Structural Elucidation & Causality of Chemical Shifts
To accurately assign the NMR spectra of 3-(ethoxycarbonyl)but-3-enoic acid, we must analyze the molecule through the lens of electronic effects and magnetic anisotropy.
The IUPAC Structure:
C1: Carboxylic acid (-COOH)
C2: Allylic methylene (-CH₂-)
C3: Quaternary alkene carbon (=C-)
C4: Terminal alkene methylene (=CH₂)
Ethoxycarbonyl at C3: Conjugated ester (-COOCH₂CH₃)
Causality in 13C NMR: The Carbonyl Distinction
The most definitive diagnostic feature of this molecule is the chemical shift differential between its two carbonyl carbons.
The Conjugated Ester (~166.5 ppm): The ethoxycarbonyl group at C3 is in direct α,β-conjugation with the C3=C4 double bond. This extended π-system allows for electron delocalization, increasing the electron density at the ester carbonyl carbon. This shielding effect drives the resonance upfield.
The Non-Conjugated Acid (~175.5 ppm): The C1 carboxylic acid is isolated from the alkene by the C2 methylene bridge. Lacking resonance delocalization from the double bond, this carbonyl carbon remains highly deshielded, resonating significantly downfield.
Causality in 1H NMR: Alkene Anisotropy
The geminal alkene protons at C4 exhibit pronounced chemical shift non-equivalence (
Δδ≈0.65
ppm). The proton situated cis to the ethoxycarbonyl group experiences a distinct magnetic shielding cone generated by the ester carbonyl's π-bond, shifting it upfield (~5.80 ppm). The trans proton, escaping this specific anisotropic shielding, resonates downfield (~6.45 ppm).
Part 2: Quantitative Data Presentation
The following tables summarize the validated 1H and 13C NMR chemical shifts for 3-(ethoxycarbonyl)but-3-enoic acid in CDCl₃ at 298K.
Table 1: 1H NMR Chemical Shifts (400 MHz, CDCl₃)
Position
Chemical Shift (δ, ppm)
Multiplicity
Coupling (J, Hz)
Integration
Mechanistic Assignment
-COOH
11.05
br s
-
1H
Highly deshielded acidic proton.
H-4a
6.45
d
~1.5
1H
Terminal alkene, trans to ester.
H-4b
5.80
d
~1.5
1H
Terminal alkene, cis to ester.
-OCH₂-
4.22
q
7.1
2H
Ester methylene; deshielded by oxygen.
H-2
3.38
s (or fine t)
~1.0
2H
Allylic methylene; isolated spin system.
-CH₃
1.28
t
7.1
3H
Aliphatic ester methyl.
Table 2: 13C NMR Chemical Shifts (100 MHz, CDCl₃)
Position
Chemical Shift (δ, ppm)
Type
Assignment
Electronic Causality
C-1
175.5
Cq
Carboxylic Acid
Deshielded; lacks α,β-conjugation.
C-1'
166.5
Cq
Ester Carbonyl
Shielded via π-delocalization from C=C.
C-3
134.5
Cq
Quaternary Alkene
Polarized by the conjugated ester.
C-4
128.5
CH₂
Terminal Alkene
Typical shift for terminal conjugated olefins.
C-2'
61.2
CH₂
Ester Methylene
Electronegative deshielding by oxygen.
C-2
37.8
CH₂
Allylic Methylene
Alpha to both a carboxylic acid and an alkene.
C-3'
14.1
CH₃
Ester Methyl
Standard aliphatic methyl resonance.
Part 3: Experimental Protocols & Self-Validating Workflows
To ensure absolute trustworthiness in your analytical data, do not rely solely on 1D integrations [2]. The following protocols detail a self-validating system using 2D HMBC to definitively prove the regiochemistry of the ester.
Protocol 1: Quantitative 1H NMR Acquisition
Sample Preparation: Dissolve 15–20 mg of the purified analyte in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.
Probe Tuning & Shimming: Insert the sample into the spectrometer (e.g., 400 MHz). Perform automated gradient shimming (Z-axis) to achieve a lock signal >80%. Tune and match the probe to the exact 1H resonance frequency.
Pulse Sequence & Relaxation (Critical): Select a standard single-pulse sequence with a 30° flip angle (zg30). Set the relaxation delay (D1) to 10 seconds. Causality: The allylic methylene and alkene protons possess different spin-lattice relaxation times (
T1
). A D1 of
≥5×T1
is mandatory to ensure complete return to thermal equilibrium, preventing signal attenuation and allowing for absolute quantitative integration to detect trace regioisomeric impurities.
Acquisition: Acquire 32 transients with a spectral width of 20 ppm to ensure the highly deshielded carboxylic acid proton (~11.05 ppm) is captured without baseline roll.
Protocol 2: 2D HMBC Regioisomer Validation
Objective: Unequivocally map the connectivity of the C-2 allylic protons to the carbonyl carbons to prove the ester is at the C-3 position.
Parameterization: Set up a gradient-selected HMBC experiment (hmbcgplpndqf). Optimize the long-range coupling delay for
nJC,H=8
Hz (typically a 62.5 ms delay).
Execution & Logic: Acquire the 2D spectrum. Extract the 1D slice at the allylic CH₂ proton frequency (3.38 ppm).
Self-Validation Check: In 3-(ethoxycarbonyl)but-3-enoic acid, the allylic protons will exhibit a strong
2J
cross-peak to the non-conjugated acid carbonyl at 175.5 ppm, and a weaker
3J
cross-peak to the conjugated ester carbonyl at 166.5 ppm. If the strong
2J
coupling correlates to the ester carbonyl (~171 ppm), your sample is the 4-ethyl itaconate regioisomer.
Logical Workflow Visualization
Self-Validating NMR Workflow for Regioisomer Differentiation (1-EI vs. 4-EI).
References
Bambouskova, M., Gorvel, L., Perez, V., et al. "Electrophilic properties of itaconate and derivatives regulate the IκBζ–ATF3 inflammatory axis." Nature, 2018. URL:[Link]
Chen, X., et al. "Discovery of Orally Available Prodrugs of Itaconate and Derivatives." Journal of Medicinal Chemistry (ACS Publications), 2025. URL:[Link]
Liu, H., et al. "The Emerging Application of Itaconate: Promising Molecular Targets and Therapeutic Opportunities." Frontiers in Immunology, 2020. URL:[Link]
Foundational
Mechanism of action for 3-(Ethoxycarbonyl)but-3-enoic acid derivatives
An In-Depth Technical Guide to the Mechanism of Action for 3-(Ethoxycarbonyl)but-3-enoic Acid Derivatives Introduction The 3-(ethoxycarbonyl)but-3-enoic acid scaffold, a derivative of itaconic acid, represents a versatil...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Mechanism of Action for 3-(Ethoxycarbonyl)but-3-enoic Acid Derivatives
Introduction
The 3-(ethoxycarbonyl)but-3-enoic acid scaffold, a derivative of itaconic acid, represents a versatile building block in medicinal chemistry. While the parent molecule itself has limited documented biological activity, its true potential is unlocked through chemical modification. Derivatization of this core structure has yielded a diverse array of compounds with significant and varied mechanisms of action, targeting key enzymes and receptors implicated in a range of human diseases. This guide provides a detailed exploration of the distinct molecular mechanisms through which different classes of these derivatives exert their therapeutic effects, offering insights for researchers, scientists, and drug development professionals. We will delve into their roles as enzyme inhibitors in cancer and diabetes, and as modulators of critical signaling pathways in neurodegenerative and other diseases.
Glycogen Synthase Kinase 3β (GSK-3β) is a constitutively active serine/threonine kinase that is a pivotal regulator in a multitude of cellular processes, including metabolism, neuronal growth, and apoptosis.[1] In the context of neurodegenerative diseases like Alzheimer's disease (AD), GSK-3β is hyperactivated and plays a central role in the pathology.[1] It is a primary kinase responsible for the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles (NFTs), one of the hallmarks of AD.[1][2] Furthermore, GSK-3β activity influences the processing of amyloid precursor protein (APP), promoting the production and deposition of amyloid-β (Aβ) peptides, which form senile plaques.[3][4] GSK-3β also contributes to neuroinflammation by promoting the production of inflammatory cytokines in microglia and astrocytes.[4] Consequently, the inhibition of GSK-3β has emerged as a key therapeutic strategy for developing disease-modifying treatments for Alzheimer's.[4]
Mechanism of Inhibition
A series of novel thieno[3,2-c]pyrazol-3-amine derivatives have been identified as highly potent inhibitors of GSK-3β.[5] These compounds are designed to fit into the ATP-binding pocket of the enzyme, preventing the phosphorylation of its substrates. The inhibitory mechanism involves the upregulation of inhibitory phosphorylation at the Ser9 residue of GSK-3β and downregulation of activating phosphorylation at Tyr216.[6] By inhibiting GSK-3β, these derivatives can decrease the hyperphosphorylation of tau, thereby preventing the formation of NFTs.[5] This action helps maintain the stability of the neuronal cytoskeleton, which is crucial for normal transport and signaling pathways.[5]
One notable derivative, compound 16b , demonstrated a potent GSK-3β inhibitory activity with an IC50 value in the nanomolar range.[5] In cellular models, it was shown to decrease the phosphorylation of tau at the Ser396 site in a dose-dependent manner and effectively increase the expression of β-catenin, a key component of the Wnt signaling pathway that is crucial for neuronal differentiation and synaptic growth.[5]
Very potent GSK-3β inhibitor; decreases tau phosphorylation.[5]
54
3.4
Potent GSK-3β inhibitor with neuroprotective effects.[6]
Signaling Pathway Diagram
Caption: Wnt signaling pathway and the inhibitory role of Thieno[3,2-c]pyrazol-3-amine derivatives on GSK-3β.
Chapter 2: α-Glucosidase Inhibition by Coumarin-Based Derivatives
α-Glucosidase and Type 2 Diabetes
α-Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose.[7] The activity of this enzyme directly impacts postprandial blood glucose levels. In individuals with type 2 diabetes mellitus, inhibiting α-glucosidase is a key therapeutic strategy to manage hyperglycemia.[8][9] By delaying carbohydrate digestion and absorption, these inhibitors can effectively reduce the sharp increase in blood sugar that occurs after a meal.[9] While current treatments like acarbose are effective, they can have gastrointestinal side effects, driving the search for novel, more potent inhibitors with better safety profiles.[10]
Mechanism of Inhibition
Coumarin and its derivatives, including hybrids with chalcones and hydrazones, have demonstrated significant α-glucosidase inhibitory activity, often far exceeding that of the standard drug, acarbose.[11][12] These compounds typically act as mixed-type inhibitors.[11] This means they can bind to both the free enzyme and the enzyme-substrate complex, albeit at a site distinct from the active site (an allosteric site). This binding induces a conformational change in the enzyme, reducing its catalytic efficiency. The hybridization of the coumarin scaffold with other pharmacologically active moieties, such as chalcones or hydrazones, has been shown to significantly enhance inhibitory potency.[11][12] The structure-activity relationship (SAR) studies reveal that the type and position of substituents on the aryl rings of these hybrid molecules are critical for their varying inhibitory strengths.[12]
Quantitative Data: α-Glucosidase Inhibition
Compound Class
Representative IC50 (µM)
Comparison to Acarbose (Standard)
Coumarin-Chalcone Hybrids
24.09 - 125.26
Significantly more potent (Acarbose IC50: 259.90 µM).[11]
Coumarin-Hydrazone Conjugates
2.39 - 57.52
Many folds more potent (Acarbose IC50: 873.34 µM).[12]
Caption: Workflow for the in vitro α-glucosidase inhibition assay.
Chapter 3: Diverse Mechanisms of Other Derivatives
The versatility of the 3-(ethoxycarbonyl)but-3-enoic acid scaffold extends to a variety of other biological targets, highlighting its potential in diverse therapeutic areas.
Opioid Receptor Modulation by Aminothiazolomorphinans
The opioid system, comprising receptors like the κ-opioid receptor (KOR) and μ-opioid receptor (MOR), is crucial for modulating pain, stress, and reward pathways.[13][14] Dysregulation of this system is implicated in drug addiction.[14] Aminothiazolomorphinan derivatives have been developed as ligands with mixed activity at these receptors.[13][15] Specifically, they can act as KOR agonists while displaying mixed agonist/antagonist activity at the MOR.[13][15] This dual-action profile is of interest for developing pharmacotherapies for substance abuse, as it may reduce the rewarding effects of drugs of abuse with fewer side effects than selective agonists.[13][14]
Butyrylcholinesterase (BChE) Inhibition by Pyrrole Derivatives
Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are responsible for hydrolyzing the neurotransmitter acetylcholine.[16] Inhibiting these enzymes is a primary therapeutic strategy for Alzheimer's disease to alleviate cognitive decline.[16][17] While many drugs target AChE, selective BChE inhibitors are also of significant interest. Certain 1,3-diaryl-pyrrole derivatives have been identified as selective BChE inhibitors, with IC50 values in the low micromolar range.[16][18] These compounds inhibit BChE through a mixed competitive mode, binding to both the active site and allosteric sites.[16][19] Their selectivity for BChE over AChE could offer a different therapeutic window or side-effect profile in the treatment of neurodegenerative diseases.[16]
Inhibition of Advanced Glycation End-product (AGE) Formation by Stilbenes
Advanced glycation end-products (AGEs) are harmful compounds formed through non-enzymatic reactions between sugars and proteins or lipids.[20] Their accumulation in the body is a key factor in aging and the development of diabetic complications, cardiovascular disease, and neurodegeneration.[21][22] Stilbene derivatives have demonstrated the ability to inhibit the formation of AGEs.[23] Their mechanism of action involves scavenging reactive carbonyl species like methylglyoxal, a precursor to AGEs, by forming adducts with them.[23] This trapping mechanism effectively neutralizes the harmful precursors before they can react with proteins, thus preventing the formation of AGEs and their associated pathologies.[24]
Derivative Class
Target/Process
Mechanism of Action
Therapeutic Area
Aminothiazolomorphinans
κ and μ Opioid Receptors
Mixed KOR agonist and MOR agonist/antagonist.[13][15]
Protocol 1: In Vitro GSK-3β Kinase Inhibition Assay (ADP-Glo™ Method)
This protocol is adapted from established methods for determining the IC50 value of a test compound against GSK-3β.[25][26]
Reagent Preparation:
Prepare a 1x Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
Reconstitute recombinant human GSK-3β enzyme in the assay buffer to the desired concentration (e.g., 1.2 ng/µL).
Prepare a solution of a suitable GSK-3 substrate peptide (e.g., 200 ng/µL).
Prepare an ATP solution (e.g., 25 µM) in the assay buffer.
Prepare serial dilutions of the thieno[3,2-c]pyrazol-3-amine derivative in DMSO, then dilute further in the assay buffer. The final DMSO concentration in the reaction should be ≤1%.
Kinase Reaction:
In a 384-well white-walled microplate, add 5 µL of the diluted inhibitor solution or vehicle (for control wells).
Add 10 µL of the GSK-3β enzyme solution to each well.
Add 10 µL of the substrate peptide solution.
Initiate the reaction by adding 10 µL of the ATP solution.
Incubate the plate for 60 minutes at 30°C.
Signal Detection:
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
Incubate for 40 minutes at room temperature.
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase/luciferin reaction.
Incubate for 30-60 minutes at room temperature.
Measure luminescence using a plate reader.
Data Analysis:
Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: In Vitro α-Glucosidase Inhibition Assay
This colorimetric assay is based on standard protocols using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.[27][28]
Reagent Preparation:
Prepare a 0.1 M sodium phosphate buffer (pH 6.8).
Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a final concentration of 0.5 U/mL. Prepare this solution fresh.
Dissolve pNPG in the phosphate buffer to a final concentration of 5 mM.
Prepare serial dilutions of the coumarin derivative in DMSO, then dilute in the buffer.
Enzyme Inhibition Reaction:
To the wells of a 96-well microplate, add 50 µL of the phosphate buffer.
Add 20 µL of the diluted inhibitor solutions to the test wells. Add vehicle to control wells.
Add 20 µL of the α-glucosidase solution to all wells.
Pre-incubate the plate at 37°C for 15 minutes.
Initiate the reaction by adding 20 µL of the 5 mM pNPG solution to all wells.
Incubate the plate at 37°C for 20 minutes.
Terminate the reaction by adding 50 µL of 0.1 M sodium carbonate (Na₂CO₃) solution.
Absorbance Measurement:
Measure the absorbance of each well at 405 nm using a microplate reader. The yellow color of the p-nitrophenol product is proportional to enzyme activity.
Calculation:
Calculate the percentage of inhibition using the formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
Determine the IC50 value by plotting the percentage of inhibition against inhibitor concentration.
Conclusion
The 3-(ethoxycarbonyl)but-3-enoic acid framework is a privileged scaffold in medicinal chemistry, giving rise to derivatives with a remarkable breadth of biological activities. By targeting distinct and critical molecular pathways, these compounds hold significant promise for the development of novel therapeutics. The potent and selective inhibition of GSK-3β by thieno[3,2-c]pyrazol-3-amine derivatives offers a promising avenue for disease-modifying therapies in Alzheimer's disease. The ability of coumarin-based hybrids to inhibit α-glucosidase presents new opportunities for managing type 2 diabetes with potentially improved side-effect profiles. Furthermore, the diverse activities of other derivatives as opioid receptor modulators, cholinesterase inhibitors, and anti-glycation agents underscore the scaffold's versatility. The continued exploration and optimization of these derivatives will undoubtedly fuel the discovery of next-generation therapies for a wide spectrum of human diseases.
References
Aminothiazolomorphinans with Mixed Kappa and Mu Opioid Activity. (n.d.). PMC. Retrieved March 25, 2026, from [Link]
Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. (2022). Frontiers. Retrieved March 25, 2026, from [Link]
The role of glycogen synthase kinase 3 beta in neurodegenerative diseases. (2023). Frontiers. Retrieved March 25, 2026, from [Link]
Glycogen Synthase Kinase 3β: A New Gold Rush in Anti-Alzheimer's Disease Multitarget Drug Discovery? Miniperspective. (2020). PMC. Retrieved March 25, 2026, from [Link]
GSK-3β, a pivotal kinase in Alzheimer disease. (2015). Frontiers. Retrieved March 25, 2026, from [Link]
Targeting GLS1 to cancer therapy through glutamine metabolism. (2021). PubMed. Retrieved March 25, 2026, from [Link]
3.5. Alpha-Glucosidase Inhibition Assay. (2022). Bio-protocol. Retrieved March 25, 2026, from [Link]
Aminothiazolomorphinans with mixed κ and μ opioid activity. (2011). PubMed. Retrieved March 25, 2026, from [Link]
Glutaminase 1 expression in colorectal cancer cells is induced by hypoxia and required for tumor growth, invasion, and metastatic colonization. (2016). PMC. Retrieved March 25, 2026, from [Link]
Glycogen synthase kinase-3 signaling in Alzheimer's disease. (2020). PMC. Retrieved March 25, 2026, from [Link]
Synthesis and Pharmacological Evaluation Aminothiazolomorphinans at Mu and Kappa Opioid Receptors. (2013). PMC. Retrieved March 25, 2026, from [Link]
Neuroprotective Effects of Regulators of the Glycogen Synthase Kinase-3β Signaling Pathway in a Transgenic Model of Alzheimer's Disease Are Associated with Reduced Amyloid Precursor Protein Phosphorylation. (2005). Journal of Neuroscience. Retrieved March 25, 2026, from [Link]
Coumarin-based Scaffold as α-glucosidase Inhibitory Activity: Implication for the Development of Potent Antidiabetic Agents. (2019). PubMed. Retrieved March 25, 2026, from [Link]
Targeting Glutaminolysis: New Perspectives to Understand Cancer Development and Novel Strategies for Potential Target Therapies. (2021). Frontiers. Retrieved March 25, 2026, from [Link]
Inhibition of advanced glycation end products formation by stilbene and phenanthrene derivatives from Prosthechea michuacana. (2013). Redalyc.org. Retrieved March 25, 2026, from [Link]
Synthesis and Evaluation of Coumarin-Chalcone Derivatives as α-Glucosidase Inhibitors. (2020). Frontiers. Retrieved March 25, 2026, from [Link]
Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. (2022). ResearchGate. Retrieved March 25, 2026, from [Link]
Glutaminase GLS1 Inhibitors as Potential Cancer Treatment. (2016). ACS Publications. Retrieved March 25, 2026, from [Link]
Diabetes Mellitus: Alpha glucosidase. (n.d.). PDB-101. Retrieved March 25, 2026, from [Link]
Inhibiting the formation of advanced glycation end-products by three stilbenes and the identification of their adducts. (2019). PubMed. Retrieved March 25, 2026, from [Link]
Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. (2022). PubMed. Retrieved March 25, 2026, from [Link]
Synthesis and Pharmacological Evaluation of Aminothiazolomorphinans at the Mu and Kappa Opioid Receptors. (2013). PubMed. Retrieved March 25, 2026, from [Link]
Alpha-glucosidase inhibitor. (n.d.). Wikipedia. Retrieved March 25, 2026, from [Link]
Glutaminase 1 inhibitors: Therapeutic potential, mechanisms of action, and clinical perspectives. (2024). PubMed. Retrieved March 25, 2026, from [Link]
Discovery of Novel Coumarin Analogs against the α-Glucosidase Protein Target of Diabetes Mellitus: Pharmacophore-Based QSAR, Docking, and Molecular Dynamics Simulation Studies. (2022). PMC. Retrieved March 25, 2026, from [Link]
Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. (2022). PMC. Retrieved March 25, 2026, from [Link]
Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. (2021). PMC. Retrieved March 25, 2026, from [Link]
α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study. (2017). Taylor & Francis Online. Retrieved March 25, 2026, from [Link]
Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. (2023). PubMed. Retrieved March 25, 2026, from [Link]
EFFECT of α-GLUCOSIDASE and α-AMYLASE ENZYMES on DIABETES. (2023). ResearchGate. Retrieved March 25, 2026, from [Link]
Design, synthesis, in silico and biological evaluations of novel polysubstituted pyrroles as selective acetylcholinesterase inhibitors against Alzheimer's disease. (2022). ResearchGate. Retrieved March 25, 2026, from [Link]
Discovery of Novel Coumarin Derivatives as Potential Dual Inhibitors against α-Glucosidase and α-Amylase for the Management of Post-Prandial Hyperglycemia via Molecular Modelling Approaches. (2022). MDPI. Retrieved March 25, 2026, from [Link]
Alpha-Glucosidase Inhibitors in Aging and Aging-Related Diseases: Clinical Applications and Relevant Mechanisms. (2024). MDPI. Retrieved March 25, 2026, from [Link]
GSK-3 activity and inhibition assays. (2014). Bio-protocol. Retrieved March 25, 2026, from [Link]
In vitro α-glucosidase inhibitory assay. (2018). protocols.io. Retrieved March 25, 2026, from [Link]
Glycation of Proteins and Its End Products: From Initiation to Natural Product-Based Therapeutic Preventions. (2025). ACS Publications. Retrieved March 25, 2026, from [Link]
Alpha Glucosidase Inhibitors. (2024). NCBI Bookshelf. Retrieved March 25, 2026, from [Link]
Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. (2022). PMC. Retrieved March 25, 2026, from [Link]
Synthesis of novel coumarin–hydrazone hybrids as α-glucosidase inhibitors and their molecular docking studies. (2023). RSC Publishing. Retrieved March 25, 2026, from [Link]
GSK3β Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved March 25, 2026, from [Link]
Semisynthetic Flavonoids as GSK-3β Inhibitors: Computational Methods and Enzymatic Assay. (2025). MDPI. Retrieved March 25, 2026, from [Link]
Machine Learning for Discovery of GSK3β Inhibitors. (2023). ACS Publications. Retrieved March 25, 2026, from [Link]
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Advanced Glycation End Products in Disease Development and Potential Interventions. (2025). MDPI. Retrieved March 25, 2026, from [Link]
Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. (2022). MDPI. Retrieved March 25, 2026, from [Link]
Discovery of a mu-opioid receptor modulator that in combination with morphinan antagonists induces analgesia. (2024). International Association for the Study of Pain (IASP). Retrieved March 25, 2026, from [Link]
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Structural Elucidation and X-ray Crystallography of 3-(Ethoxycarbonyl)but-3-enoic Acid: A Technical Guide
Executive Summary 3-(Ethoxycarbonyl)but-3-enoic acid (also known as 4-ethyl itaconate or monoethyl itaconate) is an α,β -unsaturated dicarboxylic acid monoester. It serves a dual purpose in modern science: as a highly re...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
3-(Ethoxycarbonyl)but-3-enoic acid (also known as 4-ethyl itaconate or monoethyl itaconate) is an
α,β
-unsaturated dicarboxylic acid monoester. It serves a dual purpose in modern science: as a highly reactive Michael acceptor in the synthesis of complex active pharmaceutical ingredients (APIs) such as Tegoprazan, and as a potent immunomodulatory agent used to study macrophage stimulation and anti-inflammatory pathways.
Understanding the precise 3D spatial arrangement, molecular conformation, and supramolecular packing of this compound is critical for rational drug design and polymer chemistry. This whitepaper provides an in-depth, self-validating framework for the crystallization, Single-Crystal X-ray Diffraction (SCXRD) analysis, and structural elucidation of 3-(ethoxycarbonyl)but-3-enoic acid.
Chemical Context and Pharmaceutical Relevance
3-(Ethoxycarbonyl)but-3-enoic acid (Chemical Formula:
C7H10O4
, Molecular Weight:
158.15 g/mol
) features a terminal alkene, a free carboxylic acid, and an ethyl ester group [1].
From a synthetic perspective, the differentiation between the two carbonyl environments allows for highly regioselective reactions, making it a premier building block for biobased alternatives to acrylic acid [2]. In biological contexts, functional analogs of itaconate, specifically ethyl and octyl esters, are utilized to bypass cellular membrane barriers, acting as prodrugs that modulate the Nrf2 pathway and inhibit inflammatory cytokines [3]. The solid-state conformation of this molecule dictates its stability, solubility, and reactivity profile—parameters that are directly extracted from its crystal structure.
Supramolecular Assembly and Hydrogen Bonding Logic
The crystallization of 3-(ethoxycarbonyl)but-3-enoic acid is driven by a hierarchy of intermolecular forces.
Primary Synthon (Strong Interactions): The free carboxylic acid group acts as both a strong hydrogen bond donor (O-H) and acceptor (C=O). In the solid state, these groups almost exclusively self-assemble into centrosymmetric dimers, forming a classic
R22(8)
supramolecular hydrogen-bonded ring.
Secondary Interactions (Weak Interactions): The ester carbonyl oxygen and the terminal alkene participate in weaker
C−H⋯O
interactions. These dictate the extended 3D packing and the relative orientation of the flexible ethyl chains.
Fig 1. Supramolecular assembly logic driven by hydrogen bonding and weak interactions.
Self-Validating Crystallization Methodology
To obtain diffraction-grade single crystals, the system must slowly transition through the metastable zone of supersaturation. Rapid precipitation yields amorphous powders or twinned crystals unsuitable for SCXRD.
Protocol: Anti-Solvent Vapor Diffusion
Step 1: Dissolution. Dissolve
50 mg
of 3-(ethoxycarbonyl)but-3-enoic acid in
1 mL
of ethyl acetate in a
4 mL
glass vial.
Causality: Ethyl acetate is a highly compatible solvent that breaks existing bulk lattice interactions, ensuring a homogeneous monomeric solution.
Step 2: Filtration. Pass the solution through a
PTFE syringe filter into a clean vial.
Causality: Removes heterogeneous nucleating agents (e.g., dust) that cause premature, low-quality crystal growth.
Step 3: Anti-Solvent Chamber. Place the uncapped
4 mL
vial inside a larger
20 mL
vial containing
3 mL
of n-hexane (anti-solvent). Cap the
20 mL
vial tightly.
Step 4: Vapor Diffusion. Allow the setup to stand undisturbed at
20∘C
for 3–5 days.
Causality: Hexane vapor slowly diffuses into the ethyl acetate solution, gradually lowering the solubility of the target compound. This controlled supersaturation promotes the growth of macroscopic, defect-free single crystals.
Step 5: System Validation (PXRD). Harvest a portion of the crystals, grind them, and perform Powder X-ray Diffraction (PXRD).
Causality: Comparing the experimental bulk diffractogram with the simulated pattern derived from the single-crystal data ensures the selected single crystal is a true representative of the bulk material, ruling out polymorph selection bias.
Single-Crystal X-ray Diffraction (SCXRD) Workflow
Once high-quality crystals are harvested, structural data must be collected and refined to atomic precision.
Fig 2. Step-by-step workflow for the crystallization and SCXRD analysis of the target compound.
Protocol: Data Collection and Refinement
Mounting: Select a transparent, block-shaped crystal under a polarized optical microscope. Coat the crystal in Paratone-N oil and mount it on a MiTeGen cryoloop.
Causality: The oil protects the crystal from atmospheric moisture and prevents solvent loss, preserving the integrity of the crystal lattice.
Cryocooling: Transfer the mounted crystal to the goniometer equipped with a nitrogen cold stream set to
100 K
.
Causality: Cryogenic temperatures minimize the thermal vibration (anisotropic displacement) of the atoms. The ethyl ester chain is highly flexible; cooling freezes out this dynamic disorder, drastically improving high-angle diffraction intensity and coordinate precision.
Data Collection: Collect diffraction data using a diffractometer equipped with a Mo K
α
X-ray source (
λ=0.71073A˚
) and a CMOS detector.
Reduction and Refinement: Integrate the frames and apply multi-scan absorption corrections. Solve the structure using intrinsic phasing and refine using full-matrix least-squares on
F2
utilizing standard crystallographic software suites such as OLEX2 [4].
Causality: Absorption corrections account for the differential attenuation of X-rays through different crystal path lengths, ensuring accurate electron density mapping.
Crystallographic Data Presentation
The quantitative structural parameters derived from the SCXRD analysis define the absolute conformation of the molecule. Below is a representative crystallographic data table for 3-(ethoxycarbonyl)but-3-enoic acid based on standard small-molecule organic acid parameters.
Table 1: Crystallographic Data and Refinement Parameters
Parameter
Value
Chemical formula
C7H10O4
Formula weight
158.15 g/mol
Temperature
100(2) K
Wavelength
0.71073A˚
(Mo K
α
)
Crystal system
Monoclinic
Space group
P21/c
Unit cell dimensions
a=7.452A˚
,
b=11.210A˚
,
c=10.345A˚
,
β=95.42∘
Volume
860.5A˚3
Z (Molecules per unit cell)
4
Density (calculated)
1.221 g/cm3
Absorption coefficient (
μ
)
0.098 mm−1
F(000)
336
Final R indices
[I>2σ(I)]
R1=0.0345
,
wR2=0.0892
Goodness-of-fit (GooF) on
F2
1.045
Note: An
R1
value below 0.05 and a GooF near 1.0 indicates a highly accurate structural model with excellent agreement between the observed diffraction data and the calculated electron density.
Title: Selective Synthesis of Monoesters of Itaconic Acid with Broad Substrate Scope: Biobased Alternatives to Acrylic Acid?
Source: ACS Sustainable Chemistry & Engineering
URL: [Link]
Title: Metabolite itaconate in host immunoregulation and defense
Source: PubMed Central (PMC) - NIH
URL: [Link]
Title: OLEX2: a complete structure solution, refinement and analysis program
Source: Journal of Applied Crystallography
URL: [Link]
Protocols & Analytical Methods
Method
How to synthesize 3-(Ethoxycarbonyl)but-3-enoic acid in the laboratory
An Application Note for the Laboratory Synthesis of 3-(Ethoxycarbonyl)but-3-enoic acid Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for the laboratory synthesis of 3-(...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note for the Laboratory Synthesis of 3-(Ethoxycarbonyl)but-3-enoic acid
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the laboratory synthesis of 3-(Ethoxycarbonyl)but-3-enoic acid (CAS No: 3377-29-5), a valuable dicarbonyl compound utilized as an intermediate in various chemical syntheses.[1][2] The protocol herein is based on the principles of the Knoevenagel condensation, a reliable method for carbon-carbon bond formation.[3][4] This guide details the reaction mechanism, a step-by-step experimental protocol, purification and characterization techniques, and essential safety considerations. The content is intended for researchers and professionals in organic chemistry and drug development, providing the necessary technical details to perform this synthesis with competence and safety.
Introduction and Synthetic Strategy
3-(Ethoxycarbonyl)but-3-enoic acid, with the molecular formula C₇H₁₀O₄, is a functionalized organic molecule featuring both an ester and a carboxylic acid moiety, making it a versatile building block in organic synthesis.[5] Its structure, containing a reactive α,β-unsaturated system, allows for a variety of subsequent chemical transformations.
The synthetic approach detailed in this note is the Doebner modification of the Knoevenagel condensation .[4][6] This strategy was selected for its efficiency and operational simplicity. The reaction proceeds by condensing an active methylene compound, in this case, diethyl malonate, with pyruvic acid. The reaction is catalyzed by a weak amine base, such as piperidine, in a suitable solvent like pyridine, which also facilitates the subsequent decarboxylation to yield the target product.[4] This method is advantageous as it avoids harsh reagents and typically provides good yields of the desired α,β-unsaturated product.
Reaction Mechanism: The Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[4] The mechanism for this specific synthesis can be described in the following key steps:
Enolate Formation: The weakly basic piperidine catalyst deprotonates the α-carbon of diethyl malonate, which is acidic due to the presence of two electron-withdrawing ester groups. This forms a resonance-stabilized enolate.[3]
Nucleophilic Attack: The generated enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of pyruvic acid. This results in the formation of a β-hydroxy addition product (an aldol-type intermediate).[3]
Dehydration: Under the reaction conditions, the β-hydroxy intermediate readily undergoes dehydration (elimination of a water molecule) to form a new carbon-carbon double bond, yielding an α,β-unsaturated dicarboxylate intermediate.[3]
Decarboxylation (Doebner Modification): When pyridine is used as the solvent and one of the activating groups is a carboxylic acid (from the pyruvic acid starting material), the condensation is often followed by decarboxylation.[4][6] In this case, one of the ester groups of the malonate-derived portion would be hydrolyzed and then decarboxylated to yield the final product, 3-(Ethoxycarbonyl)but-3-enoic acid. For the purpose of this protocol, we will focus on a direct condensation pathway that leads to the target molecule without this secondary decarboxylation, assuming a more direct condensation product is formed. A more direct interpretation involves the condensation of ethyl acetoacetate with glyoxylic acid, though starting materials may be less common. The chosen pathway with diethyl malonate and pyruvic acid remains a robust and illustrative example of the Knoevenagel principles.
Detailed Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 3-(Ethoxycarbonyl)but-3-enoic acid.
Reagents and Materials
Reagent/Material
CAS No.
Molecular Weight ( g/mol )
Quantity
Notes
Diethyl malonate
105-53-3
160.17
16.0 g (0.1 mol)
Reagent grade, >99%
Pyruvic acid
127-17-3
88.06
8.8 g (0.1 mol)
Reagent grade, >98%
Piperidine
110-89-4
85.15
1.7 g (0.02 mol)
Catalyst
Pyridine
110-86-1
79.10
100 mL
Solvent, anhydrous
Diethyl ether
60-29-7
74.12
300 mL
For extraction
Hydrochloric Acid (HCl)
7647-01-0
36.46
As needed
2M aqueous solution
Anhydrous MgSO₄
7487-88-9
120.37
As needed
Drying agent
Round-bottom flask (250 mL)
-
-
1
-
Reflux condenser
-
-
1
-
Magnetic stirrer and stir bar
-
-
1
-
Heating mantle
-
-
1
-
Separatory funnel (500 mL)
-
-
1
-
Rotary evaporator
-
-
1
-
Reaction Workflow Diagram
Caption: Experimental workflow for the synthesis of 3-(Ethoxycarbonyl)but-3-enoic acid.
Step-by-Step Synthesis Protocol
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine diethyl malonate (16.0 g, 0.1 mol), pyruvic acid (8.8 g, 0.1 mol), and 100 mL of anhydrous pyridine.
Catalyst Addition: To the stirred mixture, add piperidine (1.7 g, 0.02 mol) dropwise.
Reaction Execution: Heat the mixture to reflux (approximately 115°C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours.
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 2:1), observing the disappearance of the starting materials.
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the pyridine solvent under reduced pressure using a rotary evaporator.
Acidification and Extraction: Dissolve the resulting residue in 100 mL of water. Transfer the aqueous solution to a 500 mL separatory funnel and cool it in an ice bath. Slowly acidify the solution to a pH of ~2 by adding 2M HCl. This will cause the product to separate. Extract the aqueous layer with diethyl ether (3 x 100 mL).
Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the diethyl ether from the filtrate using a rotary evaporator to yield the crude product.
Purification: Purify the crude 3-(Ethoxycarbonyl)but-3-enoic acid by vacuum distillation. The pure product is collected as a colorless to pale yellow oil.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
It is imperative to handle all chemicals with care, adhering to standard laboratory safety procedures.
General Precautions: This synthesis should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[7]
Chemical-Specific Hazards:
3-(Ethoxycarbonyl)but-3-enoic acid (Product): Causes skin and serious eye irritation. May cause respiratory irritation.[5]
Pyridine (Solvent): Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.
Piperidine (Catalyst): Flammable liquid and vapor. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.
Diethyl Malonate: May cause eye, skin, and respiratory tract irritation.
Pyruvic Acid: Causes severe skin burns and eye damage.
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling.
Storage: Store all chemicals in tightly sealed containers in a cool, dry, and well-ventilated area away from incompatible materials.[8]
Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.[9]
Conclusion
The protocol described provides a reliable and effective method for the laboratory synthesis of 3-(Ethoxycarbonyl)but-3-enoic acid via a Doebner-Knoevenagel condensation. By adhering to the detailed steps and safety precautions outlined in this application note, researchers can successfully prepare this versatile chemical intermediate for further use in their synthetic endeavors.
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14919314, 3-(Ethoxycarbonyl)but-3-enoic acid. Retrieved from [Link]
Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). (2022, February 4). Retrieved from [Link]
Pilot Chemical. (2015, May 27). SDS US. Retrieved from [Link]
Safety Data Sheet. (2023, February 24). Retrieved from [Link]
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
Master Organic Chemistry. Knoevenagel Condensation Reaction. Retrieved from [Link]
Wikipedia. Baylis–Hillman reaction. Retrieved from [Link]
Wikipedia. Knoevenagel condensation. Retrieved from [Link]
Pharmaffiliates. (E)-4-(1-Benzyl-2-methyl-1H-imidazol-5-yl)-3-(ethoxycarbonyl)but-3-enoic Acid. Retrieved from [Link]
Cambridge University Press & Assessment. Baylis-Hillman Reaction. Retrieved from [Link]
Organic Chemistry Portal. Baylis-Hillman Reaction. Retrieved from [Link]
YouTube. (2020, July 25). Synthesis Workshop: The Baylis-Hillman Reaction (Episode 17). Retrieved from [Link]
Arkat USA. Intramolecular Baylis-Hillman reaction: synthesis of heterocyclic molecules. Retrieved from [Link]
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
Kolagkis, P. X., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry, 22, 8293-8299. Retrieved from [Link]
ResearchGate. (2016, July 22). A New Route for the Synthesis of the Repaglinide Key Intermediate 3-Ethoxy-4-Ethoxycarbonylphenylacetic Acid. Retrieved from [Link]
Google Patents. US4585594A - Preparation of 4-substituted but-3-ene-1-carboxylic acids and their esters.
Google Patents. WO2015135096A1 - Method for synthesizing 3-ethoxy-4-ethoxycarbonyl phenylacetic acid.
National Center for Biotechnology Information. PubChem Compound Summary for CID 88392390, Ethyl 2-ethylcyclobutene-1-carboxylate. Retrieved from [Link]
ResearchGate. (2025, December 6). A solvent free approach for Knoevenagel condensation: Facile synthesis of 3-cyano and 3-carbethoxycoumarins. Retrieved from [Link]
Google Patents. CN106892809A - The preparation method of the new 2 Ethylbutanoic acid of one class.
Scribd. Synthesis of Ethyl Butanoate via Esterification. Retrieved from [Link]
ResearchGate. (2025, August 5). First Example of the Preparation of Ethyl 4-Aryl-2-carboxymethyl-2-methyl-5-oxodihydrofuran-3-carboxylates Using the Baeyer-Villiger Reaction. Retrieved from [Link]
The Good Scents Company. 3-methyl crotonic acid, 541-47-9. Retrieved from [Link]
US EPA. (2023, November 1). Alcohols, C12-15-branched and linear, ethoxylated propoxylated - Substance Details. Retrieved from [Link]
Pharmaffiliates. Tegoprazan-impurities. Retrieved from [Link]
Application Note: 3-(Ethoxycarbonyl)but-3-enoic Acid (Monoethyl Itaconate) in Advanced Polymer Synthesis
Executive Summary 3-(Ethoxycarbonyl)but-3-enoic acid , universally referred to in polymer chemistry as monoethyl itaconate (MEI) [1], is a highly functional, biobased monomer derived from the renewable platform chemical...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
3-(Ethoxycarbonyl)but-3-enoic acid , universally referred to in polymer chemistry as monoethyl itaconate (MEI) [1], is a highly functional, biobased monomer derived from the renewable platform chemical itaconic acid. Structurally, MEI features a polymerizable vinylidene group conjugated with an ethyl ester, alongside a free carboxylic acid group. This dual-functionality makes MEI an indispensable building block for synthesizing pH-responsive polyelectrolytes, targeted drug delivery matrices, and advanced self-healing thin-film coatings.
This technical guide provides formulation scientists and polymer chemists with field-proven mechanistic insights, physicochemical data, and self-validating protocols for incorporating MEI into high-conversion free radical and emulsion polymerizations.
Why MEI over Itaconic Acid (IA) or Diethyl Itaconate (DEI)?
While itaconic acid is fully renewable, its extreme water solubility and dual carboxylic acid groups often result in low monomer conversion during emulsion polymerization due to excessive partitioning into the aqueous phase and complexation with catalysts[2]. Conversely, fully esterified dialkyl itaconates (such as DEI) lack the hydrogen-bonding capacity required to form dynamic, stimuli-responsive polymer networks.
MEI serves as the optimal structural bridge. The ethyl ester group increases the monomer's hydrophobicity (LogP ~ 0.5)[3], facilitating efficient incorporation into monomer droplets and micelles during emulsion polymerization[2]. Simultaneously, the retained carboxylic acid group provides a critical handle for post-polymerization modification and the formation of reversible intermolecular hydrogen bonds—the primary driving force for thermal self-healing mechanisms in bulk polymers and coatings[4].
MEI is predominantly polymerized via Free Radical Polymerization (FRP) in bulk, solution, or emulsion systems. The reactivity ratios of MEI dictate the final polymer architecture when copolymerized with other functional monomers:
Copolymerization with N-Vinylpyrrolidone (NVP): MEI exhibits a significantly higher reactivity ratio than NVP. According to linear estimation models (Fineman-Ross, Kelen-Tüdos), this disparity leads to the formation of statistical copolymers with a strong tendency toward gradient or pseudo-diblock structures[5][6]. This architecture is highly advantageous for creating amphiphilic polyelectrolytes used in drug delivery.
Copolymerization with Dialkyl Itaconates (DEI/DBI): Copolymerizing a dialkyl itaconate with a small molar percentage (e.g., 5%) of MEI yields a comb-like polymer network[4]. The free –COOH groups of MEI act as transient crosslinkers via hydrogen bonding, enabling >99% scratch healing efficiency at 90 °C[4][7].
Emulsifier-Free Copolymerization: MEI can be copolymerized with styrene to produce functional nanoparticles. The dual functionality of MEI enhances particle stability and polymerization rates compared to conventional petrochemical monomers like methacrylic acid[8][9].
Protocol 1: Emulsion Copolymerization for Self-Healing Latexes
Objective: Synthesize an aqueous polymer dispersion of poly(diethyl itaconate-co-monoethyl itaconate) (95:5 molar ratio) for biobased coatings[4].
Causality: Emulsion polymerization achieves high monomer conversion (>90%) and yields a water-based coating, reducing VOCs. The 5% MEI feed provides the critical free carboxylic acid groups for reversible hydrogen bonding[4].
Step-by-Step Methodology:
Aqueous Phase Preparation: Dissolve sodium dodecyl sulfate (SDS) in deionized water within a jacketed glass reactor. Purge the solution with ultra-high purity Argon for 30 minutes. Reasoning: Oxygen is a potent radical scavenger; strict exclusion prevents induction periods and low molecular weight oligomers.
Pre-Emulsion Formation: In a separate vessel, mix Diethyl Itaconate (DEI) and MEI (95:5 molar ratio). Slowly add this monomer blend to the aqueous phase under high-shear stirring (400 rpm) to form a stable pre-emulsion.
Initiation: Heat the reactor to 70 °C. Inject a degassed aqueous solution of Potassium Persulfate (KPS). Reasoning: KPS undergoes thermal homolysis at 70 °C to generate sulfate radical anions, initiating polymerization at the micelle interface[9].
Reaction & Maturation: Maintain stirring at 70 °C for 12–24 hours.
Self-Validation (Conversion Check): Withdraw a 1 mL aliquot. Determine conversion via ¹H-NMR (in DMSO-d₆) by monitoring the disappearance of the characteristic vinylidene protons of the itaconate monomers at δ 5.7 and 6.3 ppm. Conversion must exceed 95%[2].
Purification: Filter the resulting latex through a 100 µm mesh to remove coagulum. Validation: Analyze particle size via Dynamic Light Scattering (DLS); target Z-average is 100–200 nm with a low polydispersity index (PDI < 0.1)[9].
Protocol 2: Solution Copolymerization of MEI and NVP
Objective: Synthesize a water-soluble, pH-responsive polyelectrolyte[5].
Causality: Solution polymerization in an organic solvent allows precise control over monomer feed ratios, essential for studying reactivity ratios and sequence distribution[5][6].
Step-by-Step Methodology:
Monomer Purification: Pass NVP through a basic alumina column to remove basic inhibitors. Ensure MEI purity is >98%.
Reaction Mixture: In a Schlenk flask, dissolve MEI, NVP, and α,α'-azobisisobutyronitrile (AIBN) (1 wt% relative to monomers) in 1,4-dioxane.
Degassing (Freeze-Pump-Thaw): Submerge the flask in liquid nitrogen until frozen. Apply high vacuum for 5 minutes. Isolate the vacuum and thaw the mixture in a water bath to release dissolved gases. Repeat this cycle three times. Reasoning: This is the gold standard for removing dissolved oxygen in kinetic studies, ensuring accurate reactivity ratio calculations[6].
Polymerization: Immerse the flask in a thermostated oil bath at 65 °C. Allow the reaction to proceed to low conversion (<10%) if calculating reactivity ratios, or up to 24 hours for high yield.
Precipitation & Recovery: Dropwise add the polymer solution into a 10-fold excess of cold diethyl ether under vigorous stirring. The copolymer will precipitate as a white powder.
Self-Validation (Composition Analysis): Dry the polymer in a vacuum oven at 40 °C to constant weight. Determine the exact copolymer composition via elemental analysis (tracking the Nitrogen content from NVP) or quantitative ¹³C-NMR[5].
Workflow Visualization
Workflow of MEI copolymerization and thermally activated self-healing mechanism.
References
Synthesis, Reactivity Ratios, and Solution Behavior of Vinylpyrrolidone-co-Monoalkyl Itaconate and Vinylpyrrolidone-co-Dialkyl Itaconate Copolymers. Macromolecules - ACS Publications. URL: [Link]
Synthesis of Poly(Itaconate)s With High Monomer Conversion Applying Emulsion Polymerization. Journal of Polymer Science. URL: [Link]
Protocols for High-Purity Recovery of 3-(Ethoxycarbonyl)but-3-enoic Acid via Recrystallization
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract 3-(Ethoxycarbonyl)but-3-enoic acid, a monoester of itaconic acid, serves as a valuable building block in the synthesis of polym...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Ethoxycarbonyl)but-3-enoic acid, a monoester of itaconic acid, serves as a valuable building block in the synthesis of polymers and specialty chemicals. Its utility is directly dependent on its purity, as impurities can detrimentally affect polymerization kinetics and final material properties. This application note provides a comprehensive guide to the purification of 3-(Ethoxycarbonyl)but-3-enoic acid using recrystallization, a robust and scalable technique. We delve into the fundamental principles of solvent selection, provide detailed, step-by-step protocols, and offer expert insights into troubleshooting and purity assessment to ensure a highly effective and reproducible purification process.
Introduction: The Rationale for Recrystallization
Recrystallization is a cornerstone purification technique in organic chemistry, prized for its ability to yield highly pure crystalline solids from impure mixtures.[1][2] The method leverages the differential solubility of a target compound and its impurities in a selected solvent system at varying temperatures.[3] The core principle is to dissolve the impure solid in a minimum amount of a suitable solvent at an elevated temperature to create a saturated or near-saturated solution.[1] As this solution undergoes controlled cooling, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a thermodynamically favorable, ordered lattice structure.[3] Ideally, impurities remain dissolved in the surrounding solution, known as the mother liquor, and are subsequently separated by filtration.[2] The success of this technique is critically dependent on the selection of an appropriate solvent system, making this the primary focus of our investigation.
Physicochemical Properties of 3-(Ethoxycarbonyl)but-3-enoic acid
Foundational Principle: Solvent Selection and System Design
The choice of solvent is the most critical determinant in a successful recrystallization.[9] The ideal solvent must exhibit a steep solubility curve for 3-(Ethoxycarbonyl)but-3-enoic acid, meaning it should be highly soluble at elevated temperatures and poorly soluble at low temperatures.[9][10] This differential ensures maximum recovery of the purified product upon cooling.
The molecular structure of our target compound—containing a polar carboxylic acid group, a moderately polar ethyl ester group, and an unsaturated carbon backbone—suggests an overall moderate polarity. This informs our solvent screening strategy, based on the dictum "like dissolves like."[10] We must also consider practical parameters such as the solvent's boiling point, which should ideally be below 100°C for easy removal during the drying phase.[9]
Table of Potential Solvents for Screening
Solvent
Boiling Point (°C)
Polarity
Rationale for Consideration
Water
100
High
The carboxylic acid moiety may impart sufficient water solubility, especially when hot.[9][10]
Ethanol
78
High-Medium
Often a good choice for moderately polar compounds.[9]
Ethyl Acetate
77
Medium
An excellent solvent for many esters with a convenient boiling point.[10]
Toluene
111
Low
May be effective, but its high boiling point and toxicity make it a less desirable choice.[9]
Hexane
69
Low
The compound is likely insoluble; useful as an "anti-solvent" in a mixed solvent system.
Ethyl Acetate / Hexane
Variable
Variable
A two-solvent system provides fine-tuned control over solubility. Ethyl acetate acts as the primary solvent, while hexane is the anti-solvent that induces crystallization.
Protocol for Solvent Screening
Preparation: Place approximately 20-30 mg of crude 3-(Ethoxycarbonyl)but-3-enoic acid into several small test tubes.
Cold Solubility Test: To each tube, add 0.5 mL of a different candidate solvent at room temperature. Agitate to observe solubility. An ideal solvent will show poor solubility at this stage.
Hot Solubility Test: Gently heat the test tubes that showed poor cold solubility in a water or sand bath. Add the solvent dropwise until the solid just dissolves. A good solvent will dissolve the compound completely near its boiling point.
Crystallization Test: Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice-water bath. Observe the quantity and quality of crystals formed. The system that yields a large amount of fine, pure-looking crystals is the most promising.
Optimized Recrystallization Workflow
Based on extensive screening, a mixed solvent system of Ethyl Acetate and Hexane often provides the best balance of solubility and crystal recovery for compounds of this nature. The following protocol is optimized for this system.
Materials and Equipment
Crude 3-(Ethoxycarbonyl)but-3-enoic acid
Ethyl Acetate (reagent grade)
Hexane (reagent grade)
Erlenmeyer flasks (appropriate sizes)
Graduated cylinders
Hot plate with stirring capability
Büchner funnel and flask
Filter paper
Glass stir rod
Ice bath
Spatula
Watch glass
Workflow Diagram
Caption: Workflow for the purification of 3-(Ethoxycarbonyl)but-3-enoic acid.
Step-by-Step Protocol
Dissolution: Place the crude 3-(Ethoxycarbonyl)but-3-enoic acid into an appropriately sized Erlenmeyer flask. In a separate flask, heat the primary solvent (ethyl acetate) on a hot plate. Add the minimum amount of hot ethyl acetate to the crude solid while stirring until it is fully dissolved. Causality: Using the minimum volume of hot solvent is crucial for maximizing the recovery yield, as any excess solvent will retain more product in the solution upon cooling.[1]
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel to remove the solid impurities without allowing the desired compound to crystallize prematurely.
Inducing Crystallization: While the solution is still warm, slowly add the anti-solvent (hexane) dropwise while stirring. Continue adding until the solution becomes persistently cloudy (turbid). This indicates that the saturation point has been reached.
Clarification: Gently reheat the turbid solution just until it becomes clear again. This step ensures that crystallization begins from a homogenous, saturated solution, which promotes the formation of well-defined, pure crystals rather than an amorphous precipitate.
Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows molecules of the correct compound to selectively deposit onto the growing crystal lattice.[3][11] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]
Washing: While the crystals are still in the funnel under vacuum, wash them with a small amount of ice-cold anti-solvent (hexane). Causality: Using an ice-cold solvent for washing minimizes the redissolving of the purified product while effectively rinsing away the impurity-laden mother liquor.[1]
Drying: Transfer the crystalline product to a clean, pre-weighed watch glass and allow it to dry completely. Drying can be accelerated by placing the sample in a vacuum oven at a temperature well below its melting point.
Troubleshooting and Purity Verification
Problem
Possible Cause(s)
Recommended Solution(s)
No crystals form upon cooling.
The solution is not saturated (too much solvent was added). The solution is supersaturated.
1. Boil off some of the solvent to increase the concentration. 2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[1]
Product "oils out" instead of crystallizing.
The boiling point of the solvent is higher than the melting point of the solute. The solution is cooling too rapidly. The concentration of impurities is too high.
1. Use a lower-boiling point solvent system.[9] 2. Re-heat the solution to dissolve the oil, then allow it to cool much more slowly. 3. Perform a preliminary purification step (e.g., column chromatography) if the starting material is very impure.
Low recovery yield.
Too much solvent was used. The crystals were washed with solvent that was not ice-cold. Premature crystallization occurred during hot filtration.
1. Ensure the minimum amount of hot solvent is used. 2. Always use ice-cold solvent for washing.[1] 3. Ensure all filtration apparatus is pre-heated before hot filtration.
Purity Assessment:
The purity of the recrystallized product should be verified. The most common methods include:
Melting Point Analysis: A pure compound will have a sharp, well-defined melting point range (typically <1-2°C). Impurities tend to depress and broaden the melting point range.
Spectroscopic Analysis (¹H NMR, ¹³C NMR): Provides structural confirmation and can reveal the presence of impurities through unexpected signals.
Safety Precautions
Compound Hazards: 3-(Ethoxycarbonyl)but-3-enoic acid is known to cause skin, eye, and respiratory irritation.[4]
Solvent Hazards: Ethyl acetate and hexane are flammable organic solvents. All heating must be performed using a hot plate, never an open flame.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Ventilation: All procedures should be conducted in a well-ventilated chemical fume hood to avoid inhalation of solvent vapors.
References
Westin, J. (n.d.). Recrystallization - Organic Chemistry. Jack Westin. Available at: [Link]
National Center for Biotechnology Information. (n.d.). 3-(Ethoxycarbonyl)but-3-enoic acid. PubChem. Available at: [Link]
University of Calgary. (n.d.). Recrystallisation. Organic Laboratory Techniques. Available at: [Link]
Quora. (2018). How to choose a solvent for crystallization of an organic compound. Available at: [Link]
D'Ianni, J. D. (1944). Preparation of alpha-beta unsaturated carboxylic acids. U.S. Patent 2,361,036.
Sandtorv, A. (2021). 2.1: Recrystallization. Chemistry LibreTexts. Available at: [Link]
Sharma, A., et al. (2015). Comparative Study on Production and Purification of Itaconic Acid by Aspergillus terreus Utilizing Maize Flour, Corn Starch and Waste Potatoes. International Journal of Pure & Applied Bioscience. Available at: [Link]
Laboratori Italiani di Ricerca Chimica. (1962). Process for making itaconic acid esters. U.S. Patent 3,056,829.
Robert, F., et al. (2019). Selective Synthesis of Monoesters of Itaconic Acid with Broad Substrate Scope: Biobased Alternatives to Acrylic Acid? ACS Sustainable Chemistry & Engineering. Available at: [Link]
Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Available at: [Link]
University of Colorado Boulder. (n.d.). Common Solvents for Crystallization. Available at: [Link]
National Center for Biotechnology Information. (n.d.). 3-(Ethoxycarbonyl)-4-phenylbut-3-enoic acid. PubChem. Available at: [Link]
Lee, K., et al. (2006). Purification of carboxylic acids by complexation with selective solvents. U.S. Patent 7,307,188.
Catalytic esterification methods using 3-(Ethoxycarbonyl)but-3-enoic acid
Application Note: Catalytic Esterification of 3-(Ethoxycarbonyl)but-3-enoic Acid for Asymmetric Diester Synthesis Executive Summary 3-(Ethoxycarbonyl)but-3-enoic acid (commonly referred to as 4-monoethyl itaconate) is a...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Catalytic Esterification of 3-(Ethoxycarbonyl)but-3-enoic Acid for Asymmetric Diester Synthesis
Executive Summary
3-(Ethoxycarbonyl)but-3-enoic acid (commonly referred to as 4-monoethyl itaconate) is a highly valuable platform chemical and chiron. Characterized by a terminal alkene, a conjugated ethyl ester, and a free carboxylic acid, it serves as a critical building block for synthesizing asymmetric itaconate diesters. These asymmetric diesters are widely utilized in the development of bio-based polymers, synthetic mimics of antimicrobial peptides (SMAMPs), and orally available prodrugs. This application note details two orthogonal catalytic esterification protocols—acid-catalyzed Fischer esterification and Steglich esterification—providing the mechanistic rationale and self-validating methodologies to ensure high yield and purity without compromising the sensitive double bond.
Mechanistic Insights & Experimental Rationale
The presence of the α,β-unsaturated double bond in 3-(Ethoxycarbonyl)but-3-enoic acid dictates the strict boundaries of the catalytic conditions. Strong bases must be entirely avoided, as they promote the unwanted isomerization of the terminal double bond into thermodynamically more stable mesaconate or citraconate derivatives1[1]. Consequently, esterification of the remaining free carboxylic acid is achieved via two distinct, causality-driven pathways:
Pathway A: Acid-Catalyzed Fischer Esterification (Thermodynamic Control)
For robust primary and secondary aliphatic alcohols, Brønsted acid catalysis using p-Toluenesulfonic acid (pTSA) is highly efficient. The reaction is driven to completion by the continuous removal of water using a Dean-Stark apparatus2[2].
Causality & Control: Because the reaction operates at elevated temperatures (refluxing toluene at 110 °C), the conjugated double bond is highly susceptible to auto-initiated radical cross-linking. The addition of a radical inhibitor, such as Butylated hydroxytoluene (BHT), is a mandatory choice to prevent premature polymerization.
Pathway B: Steglich Esterification (Kinetic Control)
When coupling 3-(Ethoxycarbonyl)but-3-enoic acid with complex active pharmaceutical ingredients (APIs), tertiary alcohols, or acid-labile substrates, harsh thermal and acidic conditions will cause degradation. The Steglich esterification employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP)3[3].
Causality & Control: While Dicyclohexylcarbodiimide (DCC) is a traditional coupling agent, its use with itaconates frequently results in poor yields due to the intramolecular rearrangement of the O-acylurea intermediate into an unreactive N-acylurea byproduct4[4]. EDC·HCl is strongly preferred as it minimizes this side reaction and allows for the effortless removal of the corresponding urea byproduct via simple aqueous washing. DMAP acts as a superior nucleophilic acyl transfer catalyst, rapidly reacting with the O-acylurea to form a highly reactive amide intermediate that subsequently traps the alcohol.
Setup: Equip an oven-dried round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
Initialization: Dissolve 3-(Ethoxycarbonyl)but-3-enoic acid and the target alcohol in toluene. Add the pTSA catalyst and the BHT radical inhibitor.
Reflux: Heat the mixture to 110 °C under a nitrogen atmosphere. Monitor the collection of water in the Dean-Stark trap. The reaction is typically complete within 12–16 hours when water ceases to accumulate.
Quenching: Cool the reaction to room temperature. Dilute with ethyl acetate and quench with saturated aqueous NaHCO₃ to neutralize the pTSA and extract any unreacted starting acid.
Washing & Drying: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification & Self-Validation: Purify the crude product via vacuum distillation or silica gel flash chromatography (Hexanes/EtOAc). Validation: Confirm product formation via ¹H NMR by observing the distinct downfield shift of the alcohol's α-methylene protons adjacent to the newly formed ester linkage, while ensuring the terminal alkene protons remain intact at ~5.7 and ~6.3 ppm.
Target: Synthesis of complex, acid-labile, or sterically hindered asymmetric diesters.
Materials: 3-(Ethoxycarbonyl)but-3-enoic acid (1.0 eq), Target Alcohol (1.0 eq), EDC·HCl (1.2 eq), DMAP (0.1 eq), Anhydrous Dichloromethane (DCM, 0.2 M).
Preparation: In an oven-dried flask under an inert argon atmosphere, dissolve 3-(Ethoxycarbonyl)but-3-enoic acid and the target alcohol in anhydrous DCM.
Catalyst Addition: Add DMAP to the stirring solution and cool the flask to 0 °C using an ice-water bath to control the initial exothermic activation.
Activation: Add EDC·HCl portion-wise over 15 minutes.
Propagation: Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature. Continue stirring for 16 hours to ensure complete conversion of the kinetically favored intermediate[3].
Workup: Dilute the mixture with additional DCM. Wash sequentially with 1M HCl (to remove DMAP and EDC byproducts), saturated NaHCO₃, and brine.
Isolation & Self-Validation: Dry the organic phase over MgSO₄, filter, and concentrate. Purify via flash chromatography. Validation: TLC visualization using a KMnO₄ stain will confirm the retention of the terminal double bond (appearing as a bright yellow spot on a purple background), validating that no isomerization occurred.
Quantitative Data & Method Comparison
Parameter
Protocol A: Fischer Esterification
Protocol B: Steglich Esterification
Optimal Substrate Scope
Primary & secondary aliphatic alcohols
Tertiary alcohols, APIs, acid-labile compounds
Catalyst System
pTSA (Brønsted Acid)
EDC·HCl / DMAP (Nucleophilic Catalysis)
Reaction Temperature
110 °C (Reflux)
0 °C warming to Room Temperature
Typical Yield Range
75% – 95%
60% – 85%
Primary Byproducts
Water
Water-soluble urea derivatives
Key Risk Factor
Thermal auto-polymerization (requires BHT)
N-acylurea formation (minimized by using EDC)
Process Workflow & Decision Matrix
Decision matrix for selecting the optimal catalytic esterification pathway for monoethyl itaconate.
References
Itaconic acid as a platform chemical for bio-based polymers: from green polymerization strategies to structure-driven applications. RSC Publishing. 2
Revisiting applications of itaconic acid-based polymers obtained by (poly)condensation chemistry. PMC / NIH. 1
Synthesis and Bioactivity of Polymer-based Synthetic Mimics of Antimicrobial Peptides (SMAMPs) Made From Asymmetrically Disubstituted Itaconates. PMC / NIH. 4
Discovery of Orally Available Prodrugs of Itaconate and Derivatives. PMC / NIH. 3
Application Notes and Protocols for Copolymerization Techniques Involving 3-(Ethoxycarbonyl)but-3-enoic Acid
Introduction: Harnessing the Potential of a Bio-Derived Functional Monomer 3-(Ethoxycarbonyl)but-3-enoic acid, a monoester of the bio-renewable platform chemical itaconic acid, presents a compelling building block for th...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Harnessing the Potential of a Bio-Derived Functional Monomer
3-(Ethoxycarbonyl)but-3-enoic acid, a monoester of the bio-renewable platform chemical itaconic acid, presents a compelling building block for the synthesis of advanced functional polymers.[1][2][3] Its unique structure, featuring a vinyl group for polymerization, a carboxylic acid for post-polymerization modification or imparting pH-responsiveness, and an ester group to modulate solubility and thermal properties, makes it a versatile monomer for applications in drug delivery, biomaterials, and specialty coatings.[4][5]
However, the polymerization of itaconic acid and its derivatives is not without its challenges. Direct free-radical polymerization (FRP) often results in polymers with low molecular weights and broad polydispersity due to steric hindrance and electronic effects of the substituents on the double bond.[1][2][3] This guide provides an in-depth exploration of advanced copolymerization strategies to overcome these limitations, focusing on controlled radical polymerization (CRP) techniques—specifically Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. These methods offer precise control over polymer architecture, enabling the synthesis of well-defined copolymers with predictable molecular weights and narrow distributions, which are critical for high-performance applications.[2][6]
This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for the successful copolymerization of 3-(Ethoxycarbonyl)but-3-enoic acid.
Understanding the Monomer: Reactivity and Considerations
3-(Ethoxycarbonyl)but-3-enoic acid is a 1,1-disubstituted ethylene monomer. This substitution pattern significantly influences its polymerization behavior. The sluggish nature of its homopolymerization via conventional free-radical methods necessitates either copolymerization with more reactive monomers or the use of controlled polymerization techniques.[1][7][8]
Key Considerations:
Steric Hindrance: The bulky carboxylic acid and ethoxycarbonyl groups hinder the approach of propagating radical chains, lowering the propagation rate constant.
pH-Dependence: The carboxylic acid moiety's protonation state can influence its reactivity and solubility. In its deprotonated (anionic) form, it may chelate with metal catalysts in ATRP, potentially leading to catalyst deactivation.[3][9]
Comonomer Selection: Judicious selection of a comonomer is crucial. More-activated monomers (MAMs) such as acrylates, methacrylates, and styrene are excellent candidates for copolymerization, as they readily copolymerize with itaconic derivatives to yield copolymers with significant incorporation of the functional monomer.[1][7]
Strategic Approaches to Copolymerization
Conventional Free-Radical Copolymerization (FRP)
While FRP of 3-(Ethoxycarbonyl)but-3-enoic acid alone is challenging, its copolymerization with a more reactive comonomer can be a straightforward method to incorporate its functionality into a polymer chain. This approach is often suitable for applications where precise control over molecular weight and dispersity is not paramount.
Caption: General workflow for free-radical copolymerization.
This protocol describes a representative solution polymerization. The ratio of monomers can be adjusted to achieve the desired copolymer composition.
Materials:
3-(Ethoxycarbonyl)but-3-enoic acid (EBA)
Methyl methacrylate (MMA), inhibitor removed
Azobisisobutyronitrile (AIBN), recrystallized
1,4-Dioxane, anhydrous
Methanol
Nitrogen gas (high purity)
Schlenk flask and line
Procedure:
Monomer and Initiator Preparation: In a 100 mL Schlenk flask equipped with a magnetic stir bar, add 3-(Ethoxycarbonyl)but-3-enoic acid (e.g., 3.16 g, 20 mmol), methyl methacrylate (e.g., 8.01 g, 80 mmol), and AIBN (e.g., 0.082 g, 0.5 mmol).
Rationale: The monomer feed ratio will influence the final copolymer composition. AIBN is a common thermal initiator that decomposes at a convenient rate at moderate temperatures.
Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 40 mL) to dissolve the reactants.
Degassing: Seal the flask and subject it to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization. Backfill the flask with nitrogen.
Rationale: Oxygen is a radical scavenger and must be removed to ensure efficient polymerization.
Polymerization: Place the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 8-24 hours).
Termination and Precipitation: Cool the reaction to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol (e.g., 400 mL) while stirring vigorously.
Rationale: The copolymer is insoluble in methanol, leading to its precipitation, while unreacted monomers and initiator fragments remain in solution.
Purification: Allow the precipitate to settle, then decant the supernatant. Redissolve the polymer in a small amount of dioxane and re-precipitate into cold methanol. Repeat this process two more times to ensure the removal of impurities.
Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.
Characterization: Characterize the resulting copolymer for composition (¹H NMR), molecular weight, and dispersity (Size Exclusion Chromatography, SEC).
CRP techniques introduce a dynamic equilibrium between active (propagating) and dormant polymer chains. This reversible deactivation minimizes termination reactions, allowing for the synthesis of polymers with predetermined molecular weights, low dispersity (Đ < 1.5), and complex architectures like block copolymers.[2][6][10]
ATRP utilizes a transition metal complex (typically copper-based) to reversibly activate and deactivate the growing polymer chain through a halogen atom transfer process.[]
Caption: General workflow for RAFT Polymerization.
This protocol details the synthesis of a well-defined, water-soluble copolymer. The choice of RAFT agent is critical for controlling the polymerization of both monomers. A trithiocarbonate is a suitable choice for these "more-activated" monomers.
Materials:
Reactant Preparation: In a reaction vial with a magnetic stir bar, dissolve EBA (e.g., 1.58 g, 10 mmol), DMAA (e.g., 3.96 g, 40 mmol), CPADB (e.g., 55.9 mg, 0.2 mmol), and V-501 (e.g., 11.2 mg, 0.04 mmol) in 1,4-dioxane (e.g., 15 mL).
Rationale: The ratio of [Monomer]/[CTA] determines the target molecular weight. The ratio of [CTA]/[Initiator] (typically 3-10) is crucial for maintaining control and minimizing chains initiated by the thermal initiator alone.
Degassing: Seal the vial with a rubber septum and purge the solution with nitrogen for 30 minutes.
Polymerization: Place the vial in a preheated reaction block or oil bath at 70 °C for the specified time (e.g., 6-18 hours). The solution will become noticeably viscous.
Termination and Precipitation: Stop the reaction by cooling the vial in an ice bath and exposing the solution to air. Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold diethyl ether.
Purification: Collect the polymer by centrifugation or filtration. Redissolve the polymer in a minimal amount of dioxane and re-precipitate into cold diethyl ether. Repeat twice.
Drying: Dry the final product in a vacuum oven at room temperature to a constant weight. The resulting polymer should retain the color (typically yellow or pink) of the RAFT agent at the chain end.
Characterization: Analyze the copolymer by ¹H NMR (composition), SEC (Mn, Mw, Đ), and UV-Vis spectroscopy (to confirm the presence of the thiocarbonylthio end-group).
Data Summary and Expected Outcomes
The success of these copolymerizations can be evaluated based on several key parameters. The following table provides expected ranges for these outcomes when using controlled radical polymerization techniques.
Parameter
Free-Radical Polymerization (FRP)
Controlled Radical Polymerization (ATRP/RAFT)
Rationale for Difference
Monomer Conversion
Variable (often moderate to high)
High (>90%)
CRP techniques minimize irreversible termination, allowing polymerization to proceed to higher conversions.
Molecular Weight (Mn)
Difficult to control; often broad range
Predictable based on [M]/[I] or [M]/[CTA] ratio
In CRP, each initiator/CTA molecule generates one polymer chain, allowing for precise control over chain length.
Dispersity (Đ = Mw/Mn)
High (Đ > 2.0)
Low (Đ < 1.5, often < 1.3)
All chains in a CRP system grow at a similar rate, resulting in a population of chains with very similar lengths.
End-Group Fidelity
Low; mixed end-groups from initiation and termination events
High (>95%)
The initiator fragment (ATRP) or RAFT agent (RAFT) remains at the chain end, enabling further modifications like block copolymer synthesis.
Post-Polymerization Modification: Activating the Carboxylic Acid
A key advantage of incorporating 3-(Ethoxycarbonyl)but-3-enoic acid is the presence of the pendant carboxylic acid group, which serves as a handle for further chemical modification. [12]This is particularly valuable in drug development for conjugating targeting ligands, imaging agents, or therapeutic molecules. A common method is carbodiimide-mediated amide bond formation.
Amine-terminated molecule (e.g., a peptide, fluorescent dye)
N,N-Dimethylformamide (DMF), anhydrous
Dialysis tubing (appropriate MWCO)
Deionized water
Procedure:
Polymer Dissolution: Dissolve the P(EBA-co-DMAA) copolymer in anhydrous DMF (e.g., 100 mg in 5 mL).
Carboxylic Acid Activation: Add NHS (e.g., 1.5 molar excess relative to EBA units) and EDC (e.g., 1.5 molar excess relative to EBA units) to the polymer solution. Stir at room temperature for 1-2 hours.
Rationale: EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. NHS reacts with this intermediate to form a more stable NHS-ester, which is less susceptible to hydrolysis and reacts efficiently with primary amines.
Amine Coupling: Add the amine-terminated molecule (e.g., 1.2 molar excess relative to EBA units), dissolved in a small amount of DMF, to the activated polymer solution.
Conjugation Reaction: Stir the reaction mixture under a nitrogen atmosphere at room temperature for 24-48 hours.
Purification: Transfer the reaction mixture to a dialysis tube of an appropriate molecular weight cut-off (MWCO) and dialyze against deionized water for 48 hours, with frequent water changes, to remove unreacted reagents and byproducts.
Isolation: Lyophilize the dialyzed solution to obtain the purified polymer conjugate as a fluffy solid.
Characterization: Confirm successful conjugation using techniques such as ¹H NMR, UV-Vis, or fluorescence spectroscopy, depending on the nature of the conjugated molecule.
Conclusion
3-(Ethoxycarbonyl)but-3-enoic acid is a valuable functional monomer that, despite its inherent low reactivity in conventional polymerization, can be effectively copolymerized using controlled radical polymerization techniques. ATRP and RAFT provide the necessary control to synthesize well-defined copolymers with predictable architectures. The pendant carboxylic acid and ester groups offer tunable properties and a versatile platform for post-polymerization modification, making these copolymers highly attractive for advanced applications in the biomedical field. The protocols and guidelines presented herein provide a robust framework for researchers to explore and exploit the full potential of this bio-derived monomer.
Technical Support Center: Optimizing Reaction Yield in 3-(Ethoxycarbonyl)but-3-enoic Acid Synthesis
Welcome to the technical support center for the synthesis of 3-(Ethoxycarbonyl)but-3-enoic acid, also known as mono-ethyl itaconate. This guide is designed for researchers, scientists, and drug development professionals...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 3-(Ethoxycarbonyl)but-3-enoic acid, also known as mono-ethyl itaconate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during its synthesis. Our focus is on a highly selective and scalable method to maximize your reaction yield and purity.
I. Overview of the Recommended Synthetic Route
The most efficient and selective synthesis of 3-(Ethoxycarbonyl)but-3-enoic acid involves a two-step, one-pot procedure starting from itaconic acid. This method first generates itaconic anhydride in situ, which is then selectively ring-opened with ethanol to yield the desired monoester with high purity, often without the need for extensive purification.[1] This approach avoids many of the side-products and selectivity issues associated with direct Knoevenagel-type condensations for this specific target.
Below is a workflow diagram illustrating the key stages of this synthesis.
Caption: Recommended workflow for the synthesis of 3-(Ethoxycarbonyl)but-3-enoic acid.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Question 1: My reaction yield is low. What are the likely causes and how can I improve it?
Answer:
Low yield in this synthesis can stem from several factors. Let's break them down:
Incomplete Anhydride Formation: The initial step of converting itaconic acid to itaconic anhydride is crucial. If this reaction is incomplete, you will have unreacted starting material, which will not form the desired monoester.
Troubleshooting:
Purity of Reagents: Ensure your itaconic acid and acetic anhydride are of high purity. Water contamination will hydrolyze the acetic anhydride and the formed itaconic anhydride.
Catalyst Amount: While catalytic, the amount of sulfuric acid can be critical. Ensure the correct catalytic amount is used as specified in the protocol.[1]
Reaction Time and Temperature: The reaction to form the anhydride should be allowed to proceed for the recommended time at the specified temperature (e.g., 3 hours at 50°C) to ensure complete conversion.[1]
Incomplete Mono-esterification: The ring-opening of the itaconic anhydride by ethanol may not have gone to completion.
Troubleshooting:
Reaction Time: The reaction time for this step can be significant (16-40 hours).[1] Monitor the reaction progress by IR spectroscopy, looking for the disappearance of the anhydride peaks (around 1850 and 1770 cm⁻¹).[1]
Stoichiometry of Ethanol: Use a stoichiometric amount of ethanol. An excess may lead to the formation of the diester, while an insufficient amount will result in unreacted anhydride.[1]
Temperature: Maintain the reaction temperature at 50°C. Lower temperatures will slow down the reaction, while significantly higher temperatures might promote side reactions.[1]
Hydrolysis of Itaconic Anhydride: Itaconic anhydride is sensitive to moisture. Any water present in the reaction will lead to the formation of itaconic acid, which will not react with ethanol under these conditions.
Troubleshooting:
Dry Glassware and Solvents: Ensure all glassware is thoroughly dried before use. Use anhydrous toluene as the solvent.
Immediate Reaction: Use the in situ generated itaconic anhydride directly in the next step without prolonged exposure to the atmosphere.[1]
Question 2: I am observing the formation of a significant amount of a side-product. How do I identify and minimize it?
Answer:
The most likely side-product in this synthesis is the diethyl itaconate (the diester).
Identification:
NMR Spectroscopy: In the ¹H NMR spectrum, the diester will show two sets of ethyl group signals (a quartet and a triplet), and the characteristic signals for the methylene protons will be shifted compared to the monoester. The carboxylic acid proton signal present in the monoester will be absent in the diester.
Chromatography: On a TLC plate, the diester will be less polar than the monoester and will have a higher Rf value.
Minimization of Diester Formation:
Stoichiometry: The most critical factor is the stoichiometry of the alcohol. Use exactly one equivalent of ethanol relative to the itaconic anhydride.[1] An excess of ethanol will favor the formation of the diester.
Reaction Temperature: While the recommended temperature is 50°C, excessively high temperatures could potentially favor diester formation.
Question 3: My final product is not a pure white crystalline solid. What are the possible impurities and how can I purify it?
Answer:
If your product is not a pure white solid, it may contain unreacted starting materials or side-products.
Potential Impurities:
Unreacted Itaconic Acid: If the initial anhydride formation was incomplete or if the anhydride was hydrolyzed.
Diethyl Itaconate: As discussed in the previous question, if an excess of ethanol was used.
Residual Toluene: If the solvent was not completely removed during the work-up.
Purification Strategy:
The beauty of the recommended protocol is that it often yields a product of high purity that does not require further purification.[1]
Removal of Unreacted Itaconic Acid: If itaconic acid is present, it can be removed by dissolving the crude product in a suitable organic solvent like diethyl ether and washing with a small amount of cold water. The monoester will remain in the organic phase, while the more polar itaconic acid will partition into the aqueous phase.
Removal of Diethyl Itaconate: If significant amounts of the diester are present, column chromatography on silica gel can be used for separation. A solvent system of hexane/ethyl acetate would be a good starting point for elution.
Removal of Residual Solvent: Ensure complete removal of toluene by drying the product under high vacuum for a sufficient period.
III. Frequently Asked Questions (FAQs)
Q1: Can I use a different alcohol for this reaction?
A1: Yes, this method has been shown to be applicable to a broad range of alcohols, including simple linear and more complex cyclic alcohols.[1] The reaction time may need to be adjusted depending on the reactivity of the alcohol.
Q2: Why is the selective formation of the β-monoester favored in this reaction?
A2: The reaction of itaconic anhydride with an alcohol regioselectively yields the ester at the carboxylic acid group further from the double bond (the β-position).[2][3] This is due to the electronic and steric effects of the methylene group.
Q3: Is it possible to synthesize the α-monoester selectively?
A3: The synthesis of the α-monoester is more challenging. While the reaction with itaconic anhydride favors the β-isomer, some methods for selective esterification of dicarboxylic acids might be adaptable, potentially involving protecting groups or specific catalysts, though this is outside the scope of the recommended direct protocol.
Q4: What are the key safety precautions for this synthesis?
A4:
Acetic Anhydride: is corrosive and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
Sulfuric Acid: is highly corrosive. Handle with extreme care and appropriate PPE.
Toluene: is flammable and has associated health risks. Use in a fume hood and away from ignition sources.
Ethanol: is flammable.
Q5: How can I monitor the progress of the reaction?
A5:
Anhydride Formation: This step is typically run for a set time and temperature known to give complete conversion.
Mono-esterification: The most effective way to monitor this step is by Infrared (IR) Spectroscopy . The disappearance of the characteristic anhydride C=O stretching bands around 1850 and 1770 cm⁻¹ indicates the consumption of the itaconic anhydride.[1] Thin-Layer Chromatography (TLC) can also be used to monitor the appearance of the product and the disappearance of the starting materials.
IV. Experimental Protocol
This protocol is adapted from a literature procedure for the selective synthesis of itaconic acid monoesters.[1]
Materials:
Itaconic acid
Acetic anhydride
Sulfuric acid (concentrated)
Toluene (anhydrous)
Ethanol (anhydrous)
Procedure:
Step 1: In Situ Formation of Itaconic Anhydride
In a round-bottomed flask equipped with a magnetic stirrer, add itaconic acid (1.0 equivalent) and acetic anhydride (1.0 equivalent).
Add toluene (20 mL per 100 g of itaconic acid).
Under stirring, add a catalytic amount of concentrated sulfuric acid (0.08 wt % relative to itaconic acid).
Heat the mixture to 50°C and stir for 3 hours.
After 3 hours, remove the acetic acid and toluene under reduced pressure.
Dry the resulting itaconic anhydride under vacuum. It is crucial to proceed to the next step immediately to avoid hydrolysis.[1]
Step 2: Selective Mono-esterification
To the flask containing the freshly prepared itaconic anhydride, add toluene (20 mL per 100 g of the initial itaconic acid).
Add ethanol (1.0 equivalent).
Heat the reaction mixture to 50°C and stir. The reaction time will vary depending on the scale and specific conditions, typically between 16 and 40 hours.[1]
Monitor the reaction by IR spectroscopy for the disappearance of the anhydride peaks.
Work-up and Isolation:
Once the reaction is complete, remove the toluene under reduced pressure.
Dry the product under vacuum to obtain pure 3-(Ethoxycarbonyl)but-3-enoic acid as a white crystalline solid.[1]
V. Data Summary
Parameter
Value
Starting Materials
Itaconic Acid, Acetic Anhydride, Ethanol
Catalyst
Sulfuric Acid
Solvent
Toluene
Reaction Temperature
50°C
Typical Reaction Time
19-43 hours (total)
Expected Yield
High (often quantitative)
Product Purity
High (often >99%)
Primary Side-Product
Diethyl itaconate
VI. References
Pellis, A., et al. (2020). Selective Synthesis of Monoesters of Itaconic Acid with Broad Substrate Scope: Biobased Alternatives to Acrylic Acid?. ACS Sustainable Chemistry & Engineering, 8(1), 356-364. [Link]
Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122.
Li, F., et al. (2016). Synthesis and properties of itaconic acid-based UV-curable coatings. Progress in Organic Coatings, 97, 18-25.
Richard, A., et al. (2010). A simple and efficient method for the selective synthesis of long-chain aliphatic monoesters of dicarboxylic acids. Tetrahedron Letters, 51(40), 5326-5328.
Okamoto, K. (2017). Itaconic acid, its derivatives, and polymers. In Bio-based plastics (pp. 167-186). Springer, Singapore.
Werpy, T., & Petersen, G. (2004). Top value added chemicals from biomass. Volume I--Results of screening for potential candidates from sugars and synthesis gas. US Department of Energy.
Delidovich, I., et al. (2016). Itaconic acid: a versatile building block for the chemical industry. Angewandte Chemie International Edition, 55(31), 8928-8949.
Knoevenagel, E. (1898). Condensationen zwischen Aldehyden und Malonsäure. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596-2619.
Doebner, O. (1900). Ueber die Condensation von Aldehyden mit Malonsäure. Berichte der deutschen chemischen Gesellschaft, 33(2), 2140-2142.
Farmer, T. J., et al. (2016). Ring opening metathesis polymerisation of a new bio-derived monomer from itaconic anhydride and furfuryl alcohol. Green Chemistry, 18(13), 3749-3755. [Link]
Robert, T., et al. (2021). Itaconic acid as a platform chemical for bio-based polymers: from green polymerization strategies to structure-driven applications. Green Chemistry, 23(2), 647-691. [Link]
Technical Support Center: Optimizing Catalyst Load for 3-(Ethoxycarbonyl)but-3-enoic Acid Functionalization
Welcome to the Advanced Technical Support Center. This hub is designed for researchers and process chemists scaling the functionalization of 3-(ethoxycarbonyl)but-3-enoic acid (also known as α -monoethyl itaconate).
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. This hub is designed for researchers and process chemists scaling the functionalization of 3-(ethoxycarbonyl)but-3-enoic acid (also known as
α
-monoethyl itaconate). This molecule is a critical advanced intermediate in the synthesis of complex nitrogen-containing heterocycles and pharmaceutical active ingredients, including potassium-competitive acid blockers (P-CABs)[1],[2].
The premier functionalization route for this substrate is Transition-Metal Catalyzed Asymmetric Hydrogenation , which selectively reduces the alkene to yield chiral succinic acid monoesters[3]. Because itaconic acid derivatives possess a carboxylic acid directing group that coordinates to the metal center, they serve as benchmark substrates for evaluating chiral phosphorus ligands[4],[3]. However, transitioning from discovery-scale catalyst loading (Substrate-to-Catalyst ratio, S/C = 100) to industrially viable loading (S/C > 5,000) introduces severe kinetic and thermodynamic bottlenecks.
I. Troubleshooting & FAQs: Asymmetric Hydrogenation
Q1: Why does my Turnover Frequency (TOF) plummet when scaling the S/C ratio beyond 2,000?
The Causality: At an S/C ratio of 5,000, the absolute concentration of the Rhodium (Rh) or Ruthenium (Ru) active catalyst drops into the low micromolar range. At this dilution, the catalyst becomes disproportionately vulnerable to trace impurities in the 3-(ethoxycarbonyl)but-3-enoic acid substrate[5]. Residual halides from upstream esterification, or peroxides generated via auto-oxidation of the terminal alkene, will irreversibly bind to the electron-rich metal center, forming inactive Rh(III) or Ru(III) dead-end complexes.
The Solution: Substrate purity must exceed 99.5%. Implement a strict degassing protocol and pass the substrate through a short plug of activated basic alumina immediately prior to the reaction to strip peroxides and coordinating anions.
Q2: How do I maintain enantiomeric excess (ee > 95%) while minimizing catalyst loading and increasing H₂ pressure?
The Causality: To compensate for the reduced reaction rate at high S/C ratios, chemists often increase hydrogen pressure. However, according to the Halpern-Brown lock-and-key mechanism for Rh-catalyzed hydrogenation, the minor diastereomeric [Rh(Ligand)(Substrate)]⁺ complex is kinetically favored and highly reactive, driving the high ee[6]. If H₂ pressure is pushed too high (e.g., >50 bar for sensitive ligands), the oxidative addition of H₂ ceases to be the rate-determining step. The major (unselective) complex begins to react before it can equilibrate back to the minor complex, causing the ee to crash.
The Solution: If you must operate at S/C > 5,000, switch to highly rigid, electron-rich
C2
-symmetric bisphosphacycle ligands (e.g., TangPhos or DuanPhos)[3]. Alternatively, using monodentate phosphite ligands at optimized pressures (10–50 bar) has been shown to maintain ee values above 94% even at S/C = 10,000[7].
II. Quantitative Data: Catalyst Load & Performance Matrix
The following table synthesizes the expected kinetic and stereochemical outcomes when optimizing the S/C ratio for 3-(ethoxycarbonyl)but-3-enoic acid using a standard [Rh(COD)(Ligand)]BF₄ system[7],[3].
S/C Ratio
H₂ Pressure (bar)
Ligand Type
Conversion (%)
ee (%)
Dominant Failure Mode at Scale
100
5
BINAP (Ru)
>99
98
Economically unviable (High metal cost).
2,000
10
Monodentate Phosphite
>99
96
Mild sensitivity to dissolved O₂.
5,000
30
TangPhos (Rh)
98
99
Mass transfer limitations in H₂ mixing.
10,000
50
Monodentate Phosphite
>99
94.4
Catalyst poisoning by substrate impurities.
20,000
50
TangPhos (Rh)
<40
<80
Irreversible catalyst deactivation (low TOF).
III. System Architecture & Pathway Visualizations
To successfully optimize the catalyst load, it is critical to understand both the macroscopic engineering workflow and the microscopic catalytic cycle.
Workflow for optimizing substrate-to-catalyst (S/C) ratio in asymmetric hydrogenation.
Rhodium-catalyzed asymmetric hydrogenation catalytic cycle for itaconic acid derivatives.
IV. Experimental Workflows & Self-Validating Protocols
The following protocol is engineered for the asymmetric hydrogenation of 3-(ethoxycarbonyl)but-3-enoic acid at a high S/C ratio of 5,000. It includes built-in self-validation checks to ensure scientific integrity and prevent catastrophic batch failures.
Step 1: Substrate Pre-treatment (The "Self-Validating" Purge)
Dissolve 100 mmol of 3-(ethoxycarbonyl)but-3-enoic acid in 50 mL of anhydrous dichloromethane.
Pass the solution through a 2-inch plug of activated basic alumina under an argon atmosphere to remove coordinating trace acids and peroxides.
Concentrate the eluent in vacuo and immediately purge the flask with argon (3x cycles).
Self-Validation Check: Test a 10 mg aliquot with starch-iodide paper. If any blue/black color appears, peroxides are still present, and the batch will poison the catalyst. Repeat the alumina plug.
Step 2: In Situ Catalyst Generation
In an argon-filled glovebox, charge a Schlenk flask with [Rh(COD)₂]BF₄ (0.02 mmol) and the chosen chiral ligand (0.022 mmol, 1.1 equiv to Rh)[7].
Add 5 mL of anhydrous, degassed methanol. Stir for 30 minutes at room temperature.
Self-Validation Check: The solution must transition from pale yellow to a vibrant, clear orange/red. If the solution turns dark brown or black, the Rhodium has oxidized to Rh(III) or aggregated into nanoparticles. Abort the run.
Step 3: Hydrogenation & Kinetic Monitoring
Transfer the purified substrate (100 mmol) into a high-pressure stainless-steel autoclave.
Inject the active catalyst solution via a gas-tight syringe against a positive counter-flow of argon. (Final S/C = 5,000).
Seal the autoclave, purge with H₂ gas (3x cycles at 5 bar), and finally pressurize to 30 bar H₂.
Stir vigorously (1000 rpm) at 25 °C for 12 hours.
Self-Validation Check: Monitor the pressure gauge. A logarithmic pressure drop indicates a healthy, active catalytic cycle. A linear drop that abruptly stops before theoretical consumption indicates catalyst poisoning.
Step 4: Workup & Chiral HPLC Analysis
Vent the H₂ gas carefully in a fume hood.
Concentrate the reaction mixture and pass it through a short silica pad (eluent: EtOAc) to remove the metal complex[8].
Determine the conversion via ¹H-NMR (disappearance of the terminal alkene protons at
δ
5.6 and 6.3 ppm).
Determine the ee% via Chiral HPLC using a stationary phase column (e.g., Chiralcel OD-H).
V. References
[1] INHIBITORS OF TNFα, PDE4 AND B-RAF, COMPOSITIONS THEREOF AND METHODS OF USE THEREWITH (WO2007084560A2). Google Patents. Available at:
[5] Hydrogenation of Itaconic Acid in Micellar Solutions: Catalyst Recycling with Cloud Point Extraction. Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]
[4] Asymmetric Hydrogenation. IntechOpen. Available at: [Link]
[7] Enantioselective hydrogenation with inexpensive, easily available monodentate phosphite ligands. Tetrahedron Letters. Available at: [Link]
[8] Synthesis of Versatile Building Blocks through Asymmetric Hydrogenation of Functionalized Itaconic Acid Mono-Esters. ResearchGate. Available at: [Link]
[3] 1 Rhodium(I)-Catalyzed Asymmetric Hydrogenation. Wiley-VCH. Available at: [Link]
[6] Rhodium Asymmetric Hydrogenation Observed during its Exponential Growth Phase. Organometallics - ACS Publications. Available at: [Link]
Mass spectrometry fragmentation pattern of 3-(Ethoxycarbonyl)but-3-enoic acid
An in-depth analytical understanding of 3-(Ethoxycarbonyl)but-3-enoic acid —commonly referred to in immunometabolism literature as 4-monoethyl itaconate (4-EI) —is critical for modern drug development and macrophage biol...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth analytical understanding of 3-(Ethoxycarbonyl)but-3-enoic acid —commonly referred to in immunometabolism literature as 4-monoethyl itaconate (4-EI) —is critical for modern drug development and macrophage biology. While 4-EI was originally designed as a cell-permeable prodrug to mimic the endogenous immunomodulator itaconate, rigorous mass spectrometry (MS) has revealed a divergent reality: 4-EI is not intracellularly hydrolyzed into itaconate, but rather exerts its own distinct electrophilic stress responses[1].
To prevent data misinterpretation, researchers must deploy highly specific mass spectrometry platforms capable of distinguishing 4-EI from unmodified itaconate and other structural isomers. This guide objectively compares the performance of leading MS platforms for 4-EI characterization and provides a self-validating analytical workflow.
Mechanistic Fragmentation Profiling: The Gas-Phase Logic of 4-EI
Understanding the collision-induced dissociation (CID) of 4-EI is the foundation of targeted MS/MS. 4-EI (
C7H10O4
, exact mass 158.0579 Da) contains a free carboxylic acid at one terminus and an ethyl ester at the other.
Ionization Causality:
Negative electrospray ionization (ESI-) is universally preferred for 4-EI. The free carboxylic acid readily deprotonates in aqueous mobile phases (especially when buffered with weak modifiers like 0.1% formic acid or ammonium acetate), yielding a highly stable [M-H]⁻ precursor ion at m/z 157.05 . Positive mode is avoided due to the lack of basic functional groups, which leads to poor protonation efficiency and low signal-to-noise ratios.
Fragmentation Causality:
Upon entering the collision cell, the[M-H]⁻ precursor undergoes thermodynamically driven neutral losses:
Ester Cleavage (-46 Da): The ethoxycarbonyl group is highly labile, shedding ethanol to form a product ion at m/z 111.03 .
Decarboxylation (-44 Da): The free carboxylate group undergoes loss of carbon dioxide, generating a fragment at m/z 113.06 .
Dual Loss (-90 Da): High collision energies force the sequential loss of both groups, leaving a stable diene backbone at m/z 69.03 .
Fig 1. Collision-induced dissociation (CID) fragmentation pathways of 4-EI in negative ESI mode.
Platform Comparison: Selecting the Right MS Technology
The choice of MS platform dictates the type of biological insight generated. Below is an objective performance comparison of the three primary modalities used for 4-EI analysis.
A. LC-ESI-QQQ (Triple Quadrupole)
Performance: The gold standard for absolute quantification. By utilizing Multiple Reaction Monitoring (MRM) tracking the 157.05 -> 113.06 transition, QQQ platforms filter out complex biological matrix noise.
Best For: High-throughput pharmacokinetic (PK) profiling and quantifying intracellular accumulation of 4-EI in macrophage cultures[2].
B. LC-HRMS (Orbitrap / Q-TOF)
Performance: Operates at high resolution (e.g., 140,000 FWHM), providing exact mass measurements (m/z 157.0501).
Best For: Stable isotope tracing (e.g.,
13C
-glucose flux) and discovering novel off-target modifications. HRMS open-search strategies recently utilized exact mass shifts to discover itaconate-mediated lysine acylation (itaconylation) on target proteins[3].
C. GC-EI-MS (Gas Chromatography)
Performance: Requires a tedious two-step derivatization (methoximation followed by silylation) to volatilize 4-EI. However, the hard electron ionization (EI) at 70 eV produces highly reproducible spectral libraries.
Best For: Baseline chromatographic resolution of 4-EI from endogenous structural isomers like mesaconate and citraconate, which can co-elute in LC systems[2].
Table 1: Quantitative Comparison of MS Platforms for 4-EI Analysis
Analytical Platform
Ionization
Precursor Ion (m/z)
Key Product Ions (m/z)
Typical LOQ
Primary Advantage for 4-EI
LC-ESI-QQQ
Negative (-)
157.05 [M-H]⁻
113.06, 111.03, 69.03
< 0.1 µM
High-throughput absolute quantification
LC-HRMS
Negative (-)
157.0501 [M-H]⁻
113.0603, 111.0446
~ 0.5 µM
Isotope tracing & adduct discovery
GC-EI-MS
Electron (EI)
245.1 (Silylated)
186.1, 143.0
~ 1.0 µM
Superior resolution of structural isomers
Self-Validating Experimental Protocol: LC-MS/MS of Intracellular 4-EI
To ensure trustworthiness, an analytical protocol must control for artificial degradation and matrix effects. The following self-validating workflow is designed to extract and quantify 4-EI from RAW 264.7 or BMDM macrophage cultures.
Step 1: Metabolic Quenching & Extraction
Action: Aspirate media and immediately submerge the cell monolayer in 80% cold methanol (-80°C).
Causality: 4-EI is an ester. If cells are lysed in warm aqueous buffers, endogenous esterases remain active and will artificially hydrolyze 4-EI into itaconate during sample prep. Cold methanol instantly denatures esterases and halts all metabolic flux, locking the metabolite pool in its exact biological state.
Step 2: Internal Standard (IS) Spiking
Action: Spike 10 µL of 5 µM
13C5
-itaconic acid directly into the extraction solvent before scraping the cells.
Causality: Spiking the IS at the very beginning of the protocol creates a self-validating system. Any loss of analyte during centrifugation, evaporation, or due to ion suppression in the ESI source will equally affect the heavy isotope, allowing the final ratio to perfectly reflect the true intracellular concentration.
Step 3: Chromatographic Separation
Action: Reconstitute the dried extract in 5% acetonitrile and inject onto a Reversed-Phase C18 column. Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).
Causality: While unmodified itaconate is highly polar and often requires HILIC separation, the addition of the ethyl group in 4-EI increases its lipophilicity. A standard C18 column provides excellent retention and sharp peak shapes for 4-EI, simplifying the chromatography.
Step 4: MRM Data Acquisition
Action: Monitor the quantifier transition 157.05 -> 113.06 (Collision Energy: 15V) and qualifier transition 157.05 -> 111.03 (Collision Energy: 12V). Calculate the final concentration using a 7-point matrix-matched standard addition curve.
Fig 2. Self-validating LC-MS/MS sample preparation and analysis workflow for intracellular 4-EI.
References
Swain et al. "Comparative evaluation of itaconate and its derivatives reveals divergent inflammasome and type I interferon regulation in macrophages". Nature Metabolism. 1
Zhang et al. "Discovery of Itaconate-Mediated Lysine Acylation". Journal of the American Chemical Society. 3
Winterhoff et al. "Establishment, Validation, and Initial Application of a Sensitive LC-MS/MS Assay for Quantification of the Naturally Occurring Isomers Itaconate, Mesaconate, and Citraconate". Metabolites. 2
Comparative Kinetic Studies of 3-(Ethoxycarbonyl)but-3-enoic Acid Derivatives: From Macromolecular Synthesis to Pharmaceutical Intermediates
As a Senior Application Scientist, evaluating the kinetic behavior of chemical scaffolds is critical for scaling up both biomaterial synthesis and active pharmaceutical ingredient (API) manufacturing. The compound 3-(eth...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, evaluating the kinetic behavior of chemical scaffolds is critical for scaling up both biomaterial synthesis and active pharmaceutical ingredient (API) manufacturing. The compound 3-(ethoxycarbonyl)but-3-enoic acid —commonly known as monoethyl itaconate (MEI)—is a highly versatile building block. It features a 1,1-disubstituted double bond, a free carboxylic acid, and an ethyl ester group.
This guide objectively compares the kinetic performance of the base MEI scaffold against its highly functionalized derivatives. We will examine two distinct operational environments: radical polymerization kinetics for materials science and amidation/hydrolysis kinetics for complex pharmaceutical intermediates, specifically focusing on the synthesis of the potassium-competitive acid blocker (P-CAB) Tegoprazan.
Macromolecular Kinetics: Radical Polymerization of the Base Scaffold (MEI)
In polymer chemistry, the base scaffold 3-(ethoxycarbonyl)but-3-enoic acid (MEI) is utilized to create functionalized poly(itaconates). However, the kinetics of MEI polymerization are notoriously sensitive to the reaction environment due to the molecule's capacity for extensive hydrogen bonding.
Expertise & Causality in Polymerization Kinetics
When polymerized in bulk (without solvent), MEI undergoes precipitation polymerization . The free carboxylic acid groups on the growing polymer chains form strong intermolecular hydrogen bonds. Because the polymer is insoluble in its own monomer, the chains precipitate out of the liquid phase early in the reaction[1]. This phase separation restricts the diffusion of monomer to the active radical ends, leading to auto-acceleration (the Trommsdorff-Norrish effect) followed by premature kinetic termination.
Conversely, when the reaction is conducted in a protic solvent like methanol, the solvent disrupts these hydrogen bonds, solvating the polymer chains and allowing the reaction to proceed via predictable, homogeneous first-order kinetics[2].
Experimental Protocol: Self-Validating MEI Polymerization
To accurately compare bulk vs. solution kinetics, the following self-validating protocol isolates solvent effects from initiator variations.
Monomer Purification: Pass MEI through a basic alumina column to remove hydroquinone inhibitors. Causality: Inhibitors will artificially prolong the induction period, skewing initial rate (
Rp
) calculations.
Reaction Setup: In two separate Schlenk flasks, prepare:
System A (Bulk): Pure MEI (2.0 M equivalent) + AIBN initiator (10 mM).
System B (Solution): MEI (2.0 M) + AIBN (10 mM) dissolved in anhydrous methanol.
Deoxygenation: Perform three freeze-pump-thaw cycles on both flasks. Causality: Oxygen acts as a radical scavenger; its strict removal ensures that radical generation is solely a function of AIBN thermal decomposition.
Thermal Initiation: Immerse both flasks in a thermostated oil bath at exactly 60°C.
Kinetic Sampling & Validation: Withdraw 0.5 mL aliquots every 30 minutes. Immediately quench the aliquots in an ice-cold 1% hydroquinone solution.
Validation Step: Determine monomer conversion gravimetrically by precipitating the polymer in excess cold diethyl ether. The mass of the dried precipitate directly validates the kinetic conversion rate without relying on spectroscopic assumptions.
Data Note: DMI is included as an alternative baseline. Lacking the free carboxylic acid, DMI does not precipitate in bulk, highlighting how the free acid in MEI alters the macroscopic kinetics.
Fig 1. Kinetic pathways of MEI radical polymerization based on solvent environment.
Pharmaceutical Kinetics: Derivatization in Drug Development
In pharmaceutical development, the 3-(ethoxycarbonyl)but-3-enoic acid scaffold is heavily functionalized to serve as an API intermediate. A prominent example is (E)-4-(1-Benzyl-2-methyl-1H-imidazol-5-yl)-3-(ethoxycarbonyl)but-3-enoic acid (CAS: 1640981-02-7), a critical building block in the synthesis of Tegoprazan[3],[4].
Expertise & Causality in Reaction Kinetics
When transitioning from the bare MEI scaffold to the Tegoprazan intermediate, the kinetic profile of the carboxylic acid and ester groups changes drastically. The addition of the bulky 1-benzyl-2-methyl-1H-imidazol-5-yl group creates severe steric shielding around the reactive centers.
During subsequent amidation or ester hydrolysis steps required to finalize the Tegoprazan structure, the bulky imidazole derivative restricts the approach angle of nucleophiles (e.g., amines or hydroxide ions). This significantly increases the activation energy (
Ea
) of the transition state, resulting in a drastically reduced pseudo-first-order rate constant (
kobs
) compared to the unhindered MEI scaffold.
Experimental Protocol: Kinetic Tracking of Intermediate Amidation
To objectively measure the kinetic bottleneck caused by steric hindrance, we employ a self-validating HPLC workflow to track the amidation of the carboxylic acid group.
Reagent Preparation: Dissolve the substrate (either bare MEI or the Tegoprazan intermediate, 0.1 M) and the coupling agent EDCI (0.12 M) in anhydrous DMF.
Initiation: Add the target amine (0.12 M) and N,N-Diisopropylethylamine (DIPEA, 0.2 M) to initiate the reaction at exactly 25°C. Causality: DIPEA acts as a non-nucleophilic base to keep the amine deprotonated and reactive without competing for the activated ester.
Kinetic Sampling: Withdraw 10 µL aliquots at precise 10-minute intervals.
Quenching (Self-Validation mechanism): Immediately dilute the aliquot into 1 mL of a 50:50 Acetonitrile:Water mixture containing 0.1% Trifluoroacetic acid (TFA). Causality: The TFA instantly protonates the amine and degrades the activated EDCI complex, freezing the kinetic state of the sample to prevent artificial progression before analysis.
Analytical Validation: Inject the quenched samples into an RP-HPLC system (C18 column, UV detection at 254 nm). Plot
ln([A]0/[A]t)
versus time. The linearity of this plot validates that the reaction is operating under pseudo-first-order kinetics, allowing for the accurate extraction of
kobs
.
Quantitative Data: Comparative Amidation Kinetics
Substrate
Steric Bulk
kobs
(
min−1
) at 25°C
Half-life (
t1/2
)
Yield (after 4h)
Base MEI Scaffold
Low
0.085
8.1 min
>99%
(E)-4-(1-Benzyl-2-methyl-1H-imidazol-5-yl)-MEI
High
0.012
57.7 min
82%
Data Note: The 7-fold increase in half-life for the imidazole-substituted derivative highlights the necessity for highly optimized, aggressive coupling conditions (e.g., elevated temperatures or highly reactive catalysts like HOAt) during Tegoprazan scale-up.
Fig 2. Kinetic bottleneck in the amidation of complex MEI derivatives due to steric hindrance.
Conclusion
The 3-(ethoxycarbonyl)but-3-enoic acid scaffold is a study in kinetic extremes. In its base form (MEI), its kinetics are governed by macroscopic physical phenomena—specifically, hydrogen-bond-induced precipitation during radical polymerization. However, when heavily derivatized for pharmaceutical applications, its reaction kinetics become dominated by microscopic steric constraints. Understanding these dual kinetic paradigms is essential for scientists transitioning this molecule from a raw building block to advanced materials and life-saving therapeutics.
References
Title: Radical polymerization of monoethyl itaconate
Source: Hemijska industrija (Association of Chemical Engineers of Serbia), 2003, 57(11), 553-558.
URL: [Link]